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4-Benzyloxy-benzamidine Documentation Hub

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  • Product: 4-Benzyloxy-benzamidine
  • CAS: 31066-05-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Benzyloxybenzamidine Hydrochloride

High-Affinity Serine Protease Probes: Structure, Synthesis, and Mechanistic Utility Executive Summary 4-Benzyloxybenzamidine hydrochloride (4-BBA[1]·HCl) represents a critical evolution in the design of small-molecule se...

Author: BenchChem Technical Support Team. Date: February 2026

High-Affinity Serine Protease Probes: Structure, Synthesis, and Mechanistic Utility

Executive Summary

4-Benzyloxybenzamidine hydrochloride (4-BBA[1]·HCl) represents a critical evolution in the design of small-molecule serine protease inhibitors. While the parent compound, benzamidine, is the canonical competitive inhibitor for trypsin-like enzymes, the addition of the para-benzyloxy moiety significantly alters the thermodynamic binding profile. This guide dissects the molecule from a structural and functional perspective, providing researchers with a validated roadmap for its synthesis, handling, and application in high-resolution crystallography and kinetic assays.

Structural Anatomy & Physicochemical Profile[1][2][3]

The efficacy of 4-BBA·HCl lies in its bipartite structure: a cationic "warhead" that anchors the molecule and a hydrophobic "tail" that exploits distal binding pockets.

Chemical Identity
PropertySpecification
IUPAC Name 4-(benzyloxy)benzenecarboximidamide hydrochloride
CAS Number 57928-60-6
Molecular Formula C₁₄H₁₄N₂O[1] · HCl
Molecular Weight 262.74 g/mol
Solubility Water (>50 mg/mL), DMSO, Methanol
pKa (Amidine) ~11.6 (Highly basic)
Appearance White to off-white crystalline powder
Functional Architecture
  • Amidinium Head Group: At physiological pH, the amidine group is protonated (

    
    ). This positive charge mimics the side chain of Arginine, the natural substrate for trypsin-like proteases.
    
  • Ether Linker: The oxygen atom at the para-position acts as a spacer, providing rotational freedom and extending the hydrophobic bulk away from the primary specificity pocket.

  • Benzyl Tail: This hydrophobic aromatic ring interacts with the S1' or S2' subsites of the enzyme, often displacing solvent molecules and providing an entropic gain in binding affinity compared to unsubstituted benzamidine.

Mechanistic Pharmacology

Mode of Action: Competitive Inhibition

4-BBA·HCl functions as a reversible, competitive inhibitor. It competes directly with the substrate for the active site of serine proteases (Trypsin, Thrombin, Plasmin, Factor Xa).

The Molecular Handshake:

  • Primary Anchor: The protonated amidine group penetrates the S1 specificity pocket .

  • Electrostatic Lock: A critical salt bridge forms between the amidine nitrogens and the carboxylate group of Aspartate 189 (in trypsin numbering) at the bottom of the S1 pocket [1].

  • Hydrophobic Stabilization: The benzyloxy tail extends out of the S1 pocket, interacting with surface hydrophobic patches. This interaction is crucial; it prevents the "wobble" often seen with smaller inhibitors, making 4-BBA·HCl an excellent stabilizing ligand for X-ray crystallography.

Kinetic Pathway Visualization

The following diagram illustrates the competitive equilibrium. Note that the inhibitor (I) locks the enzyme (E) into an inactive EI complex, preventing the formation of the catalytic transition state (


).

InhibitionMechanism E Enzyme (E) (Active Site Free) ES E-S Complex (Michaelis) E->ES + S (k1) EI E-I Complex (Inhibited) E->EI + I (kon) S Substrate (S) I Inhibitor (I) (4-BBA) ES->E (k-1) P Product (P) ES->P kcat EI->E (koff) P->E

Figure 1: Competitive inhibition equilibrium. The high affinity of 4-BBA (I) drives the equilibrium toward the inactive EI complex, effectively sequestering the free enzyme.

Synthesis & Purification: The Pinner Strategy[5]

While benzamidines can be synthesized via various routes, the Pinner Reaction remains the gold standard for converting nitriles to amidines with high fidelity, particularly for acid-stable ether linkages [2].

Retrosynthetic Logic

We construct the molecule in two phases:

  • Ether Formation: Installing the benzyloxy tail.

  • Amidine Formation: Converting the nitrile to the amidine via an imidate intermediate.[2]

Step-by-Step Protocol

Phase 1: Williamson Ether Synthesis

  • Reagents: 4-Hydroxybenzonitrile, Benzyl bromide, Potassium Carbonate (

    
    ), Acetone.
    
  • Procedure: Reflux 4-hydroxybenzonitrile (1.0 eq) with benzyl bromide (1.1 eq) and anhydrous

    
     (2.0 eq) in acetone for 12 hours.
    
  • Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

  • Product: 4-Benzyloxybenzonitrile (Intermediate A).

Phase 2: The Pinner Reaction (Critical Step)

  • Reagents: Intermediate A, Anhydrous Ethanol, Dry HCl gas, Ammonia (

    
    ) in Ethanol.
    
  • Step A (Imidate Formation): Dissolve Intermediate A in anhydrous ethanol/chloroform. Cool to 0°C. Bubble dry HCl gas through the solution until saturation. Seal and stir at 4°C for 24–48 hours.

    • Why? This forms the Ethyl Imidate Hydrochloride salt. Moisture must be excluded to prevent hydrolysis back to the ester.

  • Step B (Ammonolysis): Precipitate the imidate salt with dry ether. Resuspend in anhydrous ethanol and treat with excess ethanolic ammonia. Stir at room temperature for 24 hours.

  • Workup: Evaporate solvent. The crude product is the hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Diethyl Ether to yield pure 4-BBA·HCl.

Synthetic Workflow Diagram

SynthesisPath Start 4-Hydroxybenzonitrile Step1 Benzylation (BnBr, K2CO3, Reflux) Start->Step1 Inter1 4-Benzyloxybenzonitrile Step1->Inter1 Step2 Pinner Reaction Part I (HCl gas, EtOH, 0°C) Inter1->Step2 Inter2 Ethyl Imidate Intermediate (Moisture Sensitive!) Step2->Inter2 Step3 Ammonolysis (NH3/EtOH) Inter2->Step3 Final 4-Benzyloxybenzamidine HCl (Crystalline Salt) Step3->Final

Figure 2: Synthetic route via the Pinner reaction. Note the moisture sensitivity of the Imidate Intermediate.

Experimental Applications

Crystallographic Soaking Protocol

4-BBA is widely used to stabilize trypsin-like proteases for high-resolution X-ray diffraction. The inhibitor locks the flexible surface loops surrounding the active site.

  • Stock Preparation: Dissolve 4-BBA·HCl in 100% DMSO to create a 100 mM stock.

  • Crystal Growth: Grow protease crystals (e.g., Trypsin) in native conditions (typically Ammonium Sulfate or PEG-based).

  • Soaking: Transfer crystals to a drop containing the mother liquor supplemented with 2–5 mM 4-BBA·HCl .

    • Note: Do not exceed 5% DMSO concentration to avoid cracking crystals.

  • Incubation: Soak for 1–12 hours. The high affinity (

    
     in the low 
    
    
    
    range) ensures rapid occupancy.
  • Cryo-protection: Flash cool in liquid nitrogen.

Affinity Chromatography

While Benzamidine-Sepharose is commercially available, 4-BBA can be coupled to activated resins (e.g., NHS-activated Sepharose) via the phenyl ring if a functional handle (like an amino group on the benzyl ring) is introduced, though the standard benzamidine column is usually sufficient for purification.

Handling, Stability & Safety

  • Hygroscopicity: As a hydrochloride salt, 4-BBA is moderately hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Solubility: Dissolves readily in warm water. If precipitation occurs in high-salt buffers (common in crystallography), add 5-10% glycerol to the buffer.

  • Safety: Irritant to eyes and skin. The amidine group is biologically active; standard PPE (gloves, goggles) is mandatory.

References

  • RCSB Protein Data Bank. (2022). Crystal structure of Bovine Pancreatic Trypsin in complex with 4-Methoxybenzamidine. (PDB ID: 7WA2). Retrieved from [Link]

    • Context: Validates the binding mode of para-substituted benzamidines in the S1 pocket.
  • Organic Chemistry Portal. (2023). Pinner Reaction: Mechanism and Protocols. Retrieved from [Link]

    • Context: Authoritative source for the imidate-to-amidine synthetic transform
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11242483, 4-Benzyloxybenzamidine hydrochloride. Retrieved from [Link]

    • Context: Verification of chemical structure, CAS, and physicochemical properties.[3]

  • Context: Reference for handling and safety d

Sources

Exploratory

4-(benzyloxy)benzene-1-carboximidamide molecular weight

An In-depth Technical Guide to 4-(Benzyloxy)benzene-1-carboximidamide: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 4-(benzyloxy)benzene-1-carboximidamide, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Benzyloxy)benzene-1-carboximidamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(benzyloxy)benzene-1-carboximidamide, a key molecular scaffold and building block in modern drug discovery and development. Often referred to as 4-benzyloxybenzamidine, this compound is of significant interest due to the combined functionalities of its benzyloxy and benzamidine moieties. The former modulates physicochemical properties such as lipophilicity, while the latter serves as a potent pharmacophore for inhibiting serine proteases. This document details the compound's fundamental physicochemical properties, including its molecular weight, provides a validated, step-by-step synthetic protocol, and explores its strategic applications in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis and utility.

Introduction: A Molecule of Strategic Importance

4-(Benzyloxy)benzene-1-carboximidamide is a bifunctional organic compound that has garnered considerable attention in pharmaceutical research.[1] Its structure is characterized by a central benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at the 4-position and a carboximidamide (amidine) group [-C(=NH)NH₂] at the 1-position. This unique arrangement makes it an invaluable intermediate for synthesizing a wide range of bioactive molecules, particularly enzyme inhibitors.[1]

The strategic importance of this molecule can be deconstructed into its two key functional components:

  • The Benzamidine Moiety : The benzamidine group is a well-established "warhead" in inhibitor design.[2] As a strong base, it is typically protonated at physiological pH, allowing it to act as a bioisostere for the guanidinium side chain of arginine. This enables it to form strong salt bridges with carboxylate residues (e.g., aspartate) found in the S1 specificity pocket of trypsin-like serine proteases.[3] Consequently, benzamidine and its derivatives are recognized as reversible, competitive inhibitors of enzymes like trypsin, thrombin, and plasmin.[3][4]

  • The Benzyloxy Moiety : The benzyloxy group serves as a versatile modulator of the molecule's properties. It increases lipophilicity compared to a simple hydroxyl group, which can enhance membrane permeability and influence pharmacokinetic profiles. Furthermore, the benzyl group provides a synthetic handle for further functionalization and can engage in favorable hydrophobic or π-stacking interactions within a target's binding site.[5] The benzyloxy pharmacophore is a key feature in a variety of therapeutic agents, highlighting its utility in drug design.[5][6]

This guide provides the core technical information required to effectively synthesize, characterize, and strategically deploy 4-(benzyloxy)benzene-1-carboximidamide in a research and development setting.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application. 4-(Benzyloxy)benzene-1-carboximidamide is most commonly synthesized and handled as its hydrochloride salt, which enhances its stability and aqueous solubility.[1] The properties of both the free base and the hydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
IUPAC Name 4-(phenylmethoxy)benzenecarboximidamide4-(phenylmethoxy)benzenecarboximidamide; hydrochloride[1]
Synonyms 4-Benzyloxybenzamidine4-Benzyloxybenzamidine HCl[1]
Molecular Formula C₁₄H₁₄N₂OC₁₄H₁₄N₂O·HCl[1]
Molecular Weight 226.28 g/mol 262.74 g/mol [1]
CAS Number 31066-05-457928-60-6[7]
Appearance White to off-white solidWhite to off-white solid[2]
Solubility Slightly soluble in water; soluble in organic solventsSoluble in water and ethanol[3]
Storage Conditions Store at 2-8°C, desiccatedStore at 0-8°C, desiccated[1]

Synthesis and Characterization

The synthesis of 4-(benzyloxy)benzene-1-carboximidamide is most reliably achieved from its corresponding nitrile precursor, 4-benzyloxybenzonitrile. This nitrile is readily accessible from commercially available starting materials. The classical Pinner reaction provides a robust and high-yielding pathway to convert the nitrile into the desired amidine hydrochloride salt.

Overall Synthetic Workflow

The two-stage synthesis begins with the protection of 4-hydroxybenzonitrile, followed by the conversion of the nitrile group to the amidine. This approach is efficient and avoids the use of harsh reagents that could cleave the benzyl ether.

G cluster_0 Stage 1: Ether Synthesis cluster_1 Stage 2: Pinner Reaction A 4-Hydroxybenzonitrile C 4-Benzyloxybenzonitrile A->C K₂CO₃, Acetone, Reflux B Benzyl Bromide B->C E Ethyl 4-(benzyloxy)benzene-1-carboximidate HCl C->E 0°C to RT D Ethanol, HCl (gas) D->E G 4-(Benzyloxy)benzene-1-carboximidamide HCl E->G RT F Ammonia (in EtOH) F->G

Caption: Synthetic workflow for 4-(benzyloxy)benzene-1-carboximidamide HCl.

Detailed Experimental Protocol

Causality Statement: This protocol is designed for reliability and scalability. The choice of potassium carbonate as a base in Stage 1 is ideal as it is inexpensive, easily removed by filtration, and strong enough to deprotonate the phenol without causing side reactions. The Pinner reaction in Stage 2 is a classic, high-yielding method for converting nitriles to amidines under anhydrous conditions, preventing hydrolysis of the intermediate imidate ester.

Stage 1: Synthesis of 4-Benzyloxybenzonitrile

  • Materials:

    • 4-Hydroxybenzonitrile (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetone, anhydrous

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzonitrile, anhydrous acetone, and anhydrous potassium carbonate.

    • Stir the suspension vigorously. Add benzyl bromide dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with ethyl acetate/hexanes.[8]

    • After completion, cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the resulting crude oil/solid in ethyl acetate and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from ethanol/water to yield 4-benzyloxybenzonitrile as a white solid.

Stage 2: Synthesis of 4-(Benzyloxy)benzene-1-carboximidamide hydrochloride

  • Materials:

    • 4-Benzyloxybenzonitrile (1.0 eq)

    • Ethanol (EtOH), absolute, anhydrous

    • Diethyl ether, anhydrous

    • Hydrogen chloride (HCl) gas or a saturated solution of HCl in diethyl ether

    • Ammonia (NH₃) solution in ethanol (e.g., 2M)

  • Procedure:

    • Dissolve 4-benzyloxybenzonitrile in a mixture of absolute ethanol and anhydrous diethyl ether in a flask protected from atmospheric moisture.

    • Cool the solution to 0°C in an ice bath.

    • Bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in ether dropwise with stirring. Continue until the solution is saturated and a precipitate (the imidate hydrochloride) forms.

    • Seal the flask and allow it to stand at 0-4°C for 24 hours to ensure complete formation of the ethyl 4-(benzyloxy)benzene-1-carboximidate hydrochloride salt.

    • Collect the precipitated solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

    • Suspend the dried imidate salt in absolute ethanol.

    • Cool the suspension to 0°C and add a solution of ammonia in ethanol dropwise.

    • Stir the mixture at room temperature for 4-6 hours.

    • Evaporate the solvent under reduced pressure. The resulting solid is the crude product.

    • Purify the crude 4-(benzyloxy)benzene-1-carboximidamide hydrochloride by recrystallization from ethanol/diethyl ether to obtain a pure white solid.

Structural Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the benzamidine and benzyl rings, typically in the δ 7.0-7.5 ppm region. A distinctive singlet corresponding to the two methylene (-CH₂-) protons of the benzyloxy group is expected around δ 5.1 ppm.[5] Broad signals for the -NH₂ and =NH protons will also be present, which may exchange with D₂O.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to 227.12.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic stretches for N-H bonds (typically broad, ~3100-3300 cm⁻¹), a C=N stretch (~1650 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).

Applications in Drug Discovery and Chemical Biology

The primary application of 4-(benzyloxy)benzene-1-carboximidamide is as a molecular fragment or starting material for the synthesis of targeted enzyme inhibitors, particularly for serine proteases.

Serine Protease Inhibition

The benzamidine headgroup is a superb mimic of a protonated arginine side chain, allowing it to bind effectively in the S1 pocket of trypsin-like proteases, which have a conserved aspartic acid residue at the base of this pocket.

Caption: Interaction of the benzamidine moiety with a protease S1 pocket.

By using 4-(benzyloxy)benzene-1-carboximidamide as a starting point, medicinal chemists can elaborate on the benzyloxy portion of the molecule to build larger structures that interact with other specificity pockets (S2, S3, etc.) of the target enzyme, thereby increasing both potency and selectivity. This makes it a valuable precursor for developing therapeutics for conditions involving dysregulated protease activity, such as thrombosis, inflammation, and cancer.

Building Block for Complex Molecules

Beyond protease inhibition, this compound serves as a versatile building block. The amidine group can participate in cyclization reactions to form various nitrogen-containing heterocycles, such as imidazoles and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[] The benzyloxy group can be readily cleaved via catalytic hydrogenation to reveal a phenol, providing a late-stage synthetic handle for further modification or for use as a hydrogen bond donor in receptor interactions.[5]

Conclusion

4-(Benzyloxy)benzene-1-carboximidamide is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. Its physicochemical properties, headlined by a molecular weight of 226.28 g/mol for the free base and 262.74 g/mol for its hydrochloride salt, are well-defined.[1] The synthetic routes are robust and scalable, allowing for its reliable production in a laboratory setting. Its true value lies in the combination of a potent, protease-targeting benzamidine warhead with a versatile, property-modulating benzyloxy tail. This duality makes it an indispensable starting material for the rational design of novel enzyme inhibitors and other complex bioactive molecules, cementing its role as a compound of high interest for professionals in drug discovery and development.

References

  • PubChem. 4-({[4-(Benzyloxy)-3-methoxyphenyl]methyl}amino)benzene-1-carboximidamide. National Center for Biotechnology Information. [Link]

  • PubChem. Benzamidine. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 4-benzyloxybenzaldehyde. [Link]

  • Wikipedia. Benzamidine. [Link]

  • MEROPS - the Peptidase Database. Small-molecule inhibitor: benzamidine. [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. [Link]

  • Benzamidine. Wikipedia. [Link]

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. [Link]

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. [Link]

  • 4-(Benzyloxy)benzene-1,2-diamine. PubChem. [Link]

  • An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. PrepChem.com. [Link]

  • Small-molecule inhibitor: benzamidine. MEROPS - the Peptidase Database. [Link]

  • 4-Benzyloxy-3-methoxybenzonitrile. PMC. [Link]

Sources

Foundational

difference between benzamidine and 4-benzyloxy-benzamidine

Structural Pharmacology, Synthesis, and Application in Protease Inhibition Executive Summary This technical guide analyzes the structural and functional divergences between Benzamidine (the parent scaffold) and its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Pharmacology, Synthesis, and Application in Protease Inhibition

Executive Summary

This technical guide analyzes the structural and functional divergences between Benzamidine (the parent scaffold) and its derivative 4-Benzyloxy-benzamidine (4-BBA) . While Benzamidine serves as the canonical competitive inhibitor for trypsin-like serine proteases, 4-BBA represents a "second-generation" probe designed to exploit distal hydrophobic subsites (


 or aryl-binding pockets).

For the drug development professional, the distinction is not merely structural but mechanistic: Benzamidine validates the


 specificity pocket (primary anchor), whereas 4-BBA  interrogates the enzyme's capacity for hydrophobic collapse and ligand extension, critical for designing high-affinity anticoagulants (e.g., Thrombin, Factor Xa inhibitors).

Molecular Architecture & Physicochemical Profiling

The fundamental difference lies in the para-substitution. Benzamidine is a minimal pharmacophore; 4-BBA adds a lipophilic "tail" that alters solubility and binding entropy.

Comparative Physicochemical Table
FeatureBenzamidine4-Benzyloxy-benzamidine
Molecular Formula


Molecular Weight 120.15 g/mol 226.27 g/mol
LogP (Hydrophobicity) ~0.6 (Hydrophilic)~2.8 (Lipophilic)
Solubility (Water) High (>50 mg/mL)Low (Requires DMSO/MeOH)
pKa (Amidine) ~11.6~11.4 (Slightly lower due to ether e- withdrawal)
Primary Binding Mode Electrostatic (

Pocket)
Electrostatic (

) + Hydrophobic (Distal)

Mechanistic Profiling: The Binding Interface

Benzamidine: The Anchor

Benzamidine binds almost exclusively via a salt bridge between its amidine group and the Aspartate 189 (chymotrypsin numbering) residue at the bottom of the


 specificity pocket. It is a "rigid anchor" with minimal entropic penalty but limited affinity (

for Trypsin).
4-Benzyloxy-benzamidine: Probing the Distal Cleft

The addition of the benzyloxy group changes the binding thermodynamics.

  • Anchoring: The amidine group still occupies the

    
     pocket (Asp189 interaction).
    
  • Extension: The phenyl ether tail extends out of the

    
     pocket towards the 
    
    
    
    or "aryl-binding" site.
  • Selectivity Filter:

    • Trypsin: The cleft is narrow and hydrophilic. The bulky benzyloxy group may introduce steric clashes or solvent displacement penalties, often resulting in similar or only marginally improved affinity compared to benzamidine.

    • Thrombin/Factor Xa: These coagulation factors possess a large hydrophobic patch (the "aryl-binding site") proximal to the active site. 4-BBA can interact here via

      
      -stacking or Van der Waals forces, significantly enhancing potency (
      
      
      
      often in low
      
      
      to
      
      
      range depending on the exact enzyme isoform).
Visualization: Structural Interaction Logic

The following diagram illustrates the differential binding modes.

BindingMechanism cluster_Enzyme Serine Protease Active Site Asp189 Asp189 (S1 Pocket) Anionic Anchor HydPatch Hydrophobic Cleft (S2/S3) (Thrombin/Factor Xa) Solvent Bulk Solvent Benzamidine Benzamidine Benzamidine->Asp189 Salt Bridge (Strong) Benzamidine->Solvent Exposed BBA 4-Benzyloxy-benzamidine BBA->Asp189 Salt Bridge (Anchor) BBA->HydPatch Hydrophobic Interaction (Affinity Boost) BBA->Solvent Displaces Water (Entropic Gain)

Caption: Interaction map showing Benzamidine's limited S1 anchoring versus 4-BBA's dual-mode binding (Anchor + Hydrophobic Extension), critical for Thrombin selectivity.

Synthesis & Experimental Protocols

For researchers requiring custom synthesis or validation, the conversion of 4-cyanophenol to 4-BBA is the standard high-yield pathway. This protocol ensures high purity suitable for


 determination.
Synthesis Workflow (Pinner Reaction)
  • Etherification: 4-Cyanophenol is alkylated with benzyl chloride (

    
    , DMF) to protect the phenol and install the hydrophobic tail.
    
  • Pinner Reaction: The nitrile is converted to an imidate ester using dry

    
     in ethanol.
    
  • Ammonolysis: Treatment with ammonia converts the imidate to the amidine.

SynthesisPathway Start 4-Cyanophenol Step1 Step 1: Etherification (Benzyl Chloride, K2CO3, DMF) Reflux, 4h Start->Step1 Inter1 Intermediate: 4-Benzyloxybenzonitrile Step1->Inter1 Step2 Step 2: Pinner Reaction (Dry HCl gas, Ethanol) 0°C -> RT, 12h Inter1->Step2 Inter2 Intermediate: Imidate Ester HCl Step2->Inter2 Step3 Step 3: Ammonolysis (NH3 in Ethanol) RT, 24h Inter2->Step3 Final Product: 4-Benzyloxy-benzamidine HCl Step3->Final

Caption: Step-wise synthesis of 4-BBA from 4-cyanophenol, utilizing the Pinner reaction to construct the amidine warhead.

Protocol: Determination (Spectrophotometric)

Objective: Determine the inhibition constant (


) of 4-BBA against Bovine Trypsin.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

    
    .
    
  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide),

    
    .
    
  • Enzyme: Bovine Trypsin (100 nM stock).

  • Inhibitor: 4-BBA (dissolved in DMSO, diluted to 0-100

    
    ).
    

Methodology:

  • Preparation: Prepare 5 concentrations of substrate (0.5

    
     to 5 
    
    
    
    ).
  • Incubation: Mix Trypsin with 4-BBA (at 3 fixed concentrations: e.g., 10, 50, 100

    
    ) in buffer. Incubate for 5 min at 25°C to reach equilibrium.
    
  • Initiation: Add BAPNA substrate to initiate the reaction.

  • Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.

  • Analysis: Plot

    
     vs. 
    
    
    
    (Lineweaver-Burk).
    • Competitive Inhibition Signature: Lines intersect at the Y-axis (

      
       unchanged).
      
    • Calculation:

      
      .
      

Applications in Drug Discovery[1][2]

Crystallography & Fragment-Based Design

4-BBA is extensively used as a structural probe . In X-ray crystallography of novel proteases, soaking crystals with 4-BBA reveals the location of the


 pocket (via the amidine) and the accessibility of the 

/aryl pocket (via the benzyloxy tail).
  • Insight: If the benzyloxy group is disordered in the electron density map, the

    
     site is likely open/solvent-exposed. If it is fixed, the site is defined and druggable.
    
Affinity Chromatography

While Benzamidine-Sepharose is the industry standard for purifying serine proteases, it often binds too tightly to be easily eluted or too weakly to capture low-abundance isoforms.

  • 4-BBA Derivatives: Derivatives of 4-BBA (often with linkers on the benzyl ring) are used to create "high-specificity" affinity columns for coagulation factors (Thrombin, Factor Xa) where simple benzamidine columns fail to achieve sufficient purity.

References

  • Vertex Pharmaceuticals/NIH . Inhibition of four human serine proteases by substituted benzamidines. PubMed. Available at: [Link] (Search Term: Substituted Benzamidines Serine Protease)

  • National Library of Medicine (PubChem) . Benzamidine - Compound Summary. Available at: [Link]

  • Amerigo Scientific . Fine Chemicals and Inhibitors: 4-Benzyloxybenzamidine.[1] Available at: [Link]

Sources

Exploratory

Technical Guide: Solubilization and Handling of 4-Benzyloxybenzamidine

The following technical guide details the solubility profile, handling protocols, and physicochemical rationale for 4-Benzyloxybenzamidine (typically supplied as the hydrochloride salt). Content Type: Technical Whitepape...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and physicochemical rationale for 4-Benzyloxybenzamidine (typically supplied as the hydrochloride salt).

Content Type: Technical Whitepaper | Subject: Physicochemical Properties & Assay Preparation[1]

Executive Summary

4-Benzyloxybenzamidine is a potent competitive inhibitor of trypsin-like serine proteases.[1] While structurally related to the highly water-soluble parent compound benzamidine, the addition of the benzyloxy group introduces a significant hydrophobic moiety. This structural modification drastically alters its solubility profile, creating a high risk of compound precipitation ("crashing out") during the transition from organic stock solvents to aqueous assay buffers.

This guide provides a self-validating workflow to ensure consistent solubilization, preventing experimental artifacts caused by micro-precipitation.

Part 1: Physicochemical Profile & Solubility Matrix

To master the handling of this compound, one must understand the tug-of-war between its hydrophilic head and hydrophobic tail.

Structural Impact on Solubility[2]
  • The Head (Benzamidine): The amidine group (

    
    ) is highly basic (
    
    
    
    ).[1] At physiological pH (7.4), it exists almost exclusively as a protonated cation.[1] This charge drives aqueous solubility.
  • The Tail (Benzyloxy): The phenyl-ether addition increases the partition coefficient (LogP).[1] While benzamidine has a LogP of ~0.6 (hydrophilic), the benzyloxy derivative shifts this towards ~2.5–3.0 (lipophilic).[1]

  • The Result: The compound is an amphiphile . It wants to dissolve in water due to the charge, but the hydrophobic tail drives self-aggregation at high concentrations.

Solubility Comparison Table

The following data represents the operational solubility limits for the Hydrochloride (HCl) salt form.

Solvent SystemSolubility Limit (Est.)Role in WorkflowKey Characteristic
DMSO (Anhydrous) > 50 mM (High)Stock Solution Universal solvent.[1] Dissolves the hydrophobic tail and the salt form effectively. Hygroscopic (absorbs water), which can degrade the compound over time.
Water (Deionized) ~10–25 mMIntermediateSoluble due to ionic charge, but less stable than in DMSO.[1] Prone to "salting out" if ions are added.
PBS / Assay Buffer < 1–5 mM (Risk Zone)Working Solution Critical Failure Point. High salt concentrations in buffers (e.g., 150 mM NaCl) shield the charge, reducing solubility and forcing the hydrophobic tails to aggregate.[1]
Ethanol ~10 mMAlternative StockLower solubility than DMSO; volatile. Not recommended for long-term storage.[1][2]

Critical Insight: Never store 4-Benzyloxybenzamidine in aqueous solution for more than 24 hours. Hydrolysis of the amidine group to an amide can occur, rendering the inhibitor inactive.

Part 2: Self-Validating Solubilization Protocol

This protocol is designed with "checkpoints" to confirm solubility before the compound enters the expensive biological assay.

Phase A: Preparation of Master Stock (DMSO)

Goal: Create a stable, high-concentration stock (e.g., 50 mM) free of nucleation sites.[1]

  • Weighing: Weigh the 4-Benzyloxybenzamidine HCl powder into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Calculation: Volume (mL) = [Mass (mg) / MW (mg/mmol)] / Desired Conc (mM).[1]

    • Note: MW of 4-Benzyloxybenzamidine HCl is approx 262.7 g/mol (Verify specific batch MW).[1]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint 1: Inspect against a light source. The solution must be completely clear. If "swirls" or refraction lines persist, vortex again.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Phase B: The "Step-Down" Dilution (Preventing Crash-Out)

Goal: Dilute the DMSO stock into aqueous buffer without shocking the compound out of solution.[1]

  • The Error: Direct injection of 100% DMSO stock into cold PBS often causes local precipitation at the injection site.

  • The Fix: Use an intermediate dilution step or "vortex-injection."[1]

Protocol:

  • Prepare Buffer: Ensure your assay buffer (e.g., Tris-HCl or HEPES) is at room temperature or

    
    .[1] Cold buffers decrease solubility.
    
  • Vortex-Injection:

    • Set the buffer tube on a vortex mixer at medium speed.

    • Slowly pipette the DMSO stock into the center of the vortex (not down the side of the tube).[1]

    • This ensures immediate dispersion, preventing local high-concentration pockets.

  • Equilibration: Let the solution stand for 5 minutes.

  • Validation (The Spin Test):

    • Checkpoint 2: Centrifuge the working solution at high speed (10,000 x g) for 5 minutes.

    • Inspect the bottom of the tube. If a pellet (even a microscopic white dot) is visible, the compound has crashed out. The concentration is invalid.

Part 3: Visualization of Solubility Workflow

The following diagram illustrates the safe handling pathway, highlighting the critical "Danger Zone" where precipitation occurs.

SolubilityWorkflow Figure 1: Critical path for solubilizing 4-Benzyloxybenzamidine without precipitation. Solid Solid Powder (HCl Salt) DMSO_Stock Master Stock (50 mM in DMSO) Solid->DMSO_Stock Dissolve (Vortex) Dilution_Event Dilution Step (The Danger Zone) DMSO_Stock->Dilution_Event Aliquot Intermediate Intermediate (10% DMSO in Water) Dilution_Event->Intermediate Step-down dilution Assay_Ready Assay Buffer (<1 mM, <1% DMSO) Dilution_Event->Assay_Ready Vortex-Injection Method Precipitate Precipitation (Invalid Data) Dilution_Event->Precipitate Rapid addition to cold high-salt buffer Intermediate->Assay_Ready Final dilution

Figure 1: Critical path for solubilizing 4-Benzyloxybenzamidine without precipitation.

Part 4: Troubleshooting & Optimization

The "Salting Out" Effect

If your assay requires high ionic strength (e.g., >200 mM NaCl), the solubility of 4-Benzyloxybenzamidine decreases.

  • Solution: Reduce salt concentration if the assay permits, or include a non-ionic surfactant like Tween-20 (0.01%) or Triton X-100 .[1] These surfactants form micelles that can sequester the hydrophobic tail of the inhibitor, keeping it in solution without affecting the protease activity (check specific protease sensitivity to detergents).

pH Sensitivity

Since the amidine group is basic (


), it remains protonated (charged) at pH 7–8.[1]
  • Warning: Do not use this compound in highly alkaline buffers (pH > 10).[1] At this pH, the molecule becomes neutral (uncharged), and water solubility drops to near zero, causing immediate precipitation.

DMSO Tolerance

Most enzymatic assays tolerate 0.5% to 1% DMSO.

  • Calculation: If your stock is 50 mM and your target assay concentration is 100 µM, your dilution factor is 1:500. This results in 0.2% DMSO, which is generally safe.

  • Control: Always run a "Vehicle Control" (Buffer + 0.2% DMSO) to ensure the solvent itself is not inhibiting your enzyme.[1]

References

  • MedChemExpress. Benzamidine Hydrochloride Solubility & Handling. Retrieved from [1]

  • Cayman Chemical. Benzamidine (hydrochloride) Product Information & Solubility. Retrieved from [1]

  • Selleck Chemicals. Inhibitor Handling Instructions: DMSO Stock Preparation. Retrieved from [1]

  • PubChem. Benzamidine Hydrochloride Compound Summary (CID 1988).[1] National Library of Medicine. Retrieved from [1]

  • Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024).[1][3][4] Retrieved from

Sources

Foundational

The Therapeutic Potential of 4-Benzyloxy-Benzamidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Versatility of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit the ability to bi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit the ability to bind to a diverse array of biological targets, thereby offering a rich starting point for drug discovery. The 4-benzyloxy-benzamidine core is a prime example of such a scaffold. Its unique combination of a benzyloxy group, providing steric and electronic tunability, and a benzamidine moiety, a well-known pharmacophore for interacting with various enzymes and receptors, has led to the development of a wide range of derivatives with significant therapeutic potential. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted therapeutic applications of 4-benzyloxy-benzamidine derivatives, delving into their mechanisms of action, key experimental protocols, and the rationale behind their design and evaluation.

Chapter 1: The Chemical Biology of 4-Benzyloxy-Benzamidine

The 4-benzyloxy-benzamidine scaffold is characterized by a central benzene ring substituted with a benzyloxy group at the para position and an amidine group. The benzyloxy group, with its ether linkage and phenyl ring, offers opportunities for extensive structural modifications to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. The benzamidine group, a strong basic moiety, is a known mimic of the guanidinium group of arginine and can participate in crucial hydrogen bonding and electrostatic interactions within the active sites of enzymes, particularly proteases.

General Synthesis Strategy

The synthesis of 4-benzyloxy-benzamidine derivatives typically begins with the protection of the hydroxyl group of 4-hydroxybenzonitrile with a substituted or unsubstituted benzyl bromide. This is followed by the conversion of the nitrile group to the corresponding amidine. A common method for this conversion is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid to form an imidate, followed by reaction with ammonia.

Chapter 2: Therapeutic Applications and Mechanisms of Action

The versatility of the 4-benzyloxy-benzamidine scaffold is evident in the broad spectrum of its therapeutic applications. This chapter will explore the key areas where these derivatives have shown promise, elucidating their mechanisms of action.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism for Retinal Disorders

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. In the retina, PPARα activation has been shown to ameliorate inflammation, vascular leakage, and neovascularization associated with diabetic retinopathy and age-related macular degeneration.[1] 4-Benzyloxy-benzylamino derivatives have been developed as potent and selective PPARα agonists.[1]

Mechanism of Action: Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. In the context of retinal diseases, PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory and pro-angiogenic factors such as vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and intercellular adhesion molecule-1 (ICAM-1).[2][3] This dual action helps to restore retinal homeostasis and inhibit the pathological processes of neovascularization and inflammation.[2][4][5]

Figure 1: PPARα Signaling Pathway. 4-Benzyloxy-benzamidine derivatives act as agonists, activating PPARα and leading to the regulation of gene expression involved in lipid metabolism and inflammation in retinal cells.

Serine Protease Inhibition

The benzamidine moiety is a well-established inhibitor of serine proteases, a class of enzymes involved in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.[6][7] 4-Benzyloxy-benzamidine derivatives have been investigated as inhibitors of various serine proteases, including trypsin, thrombin, and plasmin.[7][8]

Mechanism of Action: The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of these proteases. The benzyloxy-substituted phenyl ring can then occupy the hydrophobic S1 pocket, providing additional binding affinity and selectivity. This competitive and reversible inhibition blocks the access of the natural substrate to the active site, thereby inhibiting the enzyme's catalytic activity.[8]

Figure 2: Mechanism of Serine Protease Inhibition. The benzamidine moiety of the derivative binds to the S1 pocket of the protease, competitively inhibiting the binding of the natural substrate.

Neuroprotection in Ischemic Stroke

Ischemic stroke is a leading cause of death and disability worldwide. A key pathological event in stroke is the overactivation of N-methyl-D-aspartate receptors (NMDARs), which leads to an influx of calcium and subsequent activation of neuronal nitric oxide synthase (nNOS). The interaction between nNOS and the postsynaptic density protein 95 (PSD95) is crucial for this excitotoxic cascade.[9] Novel benzyloxy benzamide derivatives have been developed as potent neuroprotective agents that disrupt this protein-protein interaction.[9]

Mechanism of Action: These derivatives act as inhibitors of the PSD95-nNOS interaction. By binding to the interface between these two proteins, the compounds prevent the formation of the excitotoxic complex. This disruption uncouples NMDAR activity from nNOS activation, thereby reducing the excessive production of nitric oxide and subsequent neuronal damage. This targeted approach offers the potential for neuroprotection without the side effects associated with direct NMDAR antagonism.[10][11]

Sources

Exploratory

4-Benzyloxy-benzamidine: Physicochemical Characterization and Ionization Profile

Topic: 4-Benzyloxy-benzamidine pKa and Ionization State Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Preclinical Development Scientists. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Benzyloxy-benzamidine pKa and Ionization State Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Preclinical Development Scientists.

Executive Summary

4-Benzyloxy-benzamidine is a potent, reversible serine protease inhibitor scaffold. Its physicochemical behavior is governed by the strongly basic amidine functionality and the hydrophobic benzyloxy substituent.

  • Estimated pKa: 12.1 – 12.3 (Stronger base than unsubstituted benzamidine).

  • Physiological State (pH 7.4): >99.99% Protonated (Cationic).

  • Solubility Profile: Amphiphilic; limited aqueous solubility due to the lipophilic benzyloxy tail, necessitating cosolvent-based analytical protocols.

  • Key Interaction: Forms a critical salt bridge with Aspartate residues (e.g., Asp189 in Trypsin) in the S1 specificity pocket of serine proteases.

Structural Chemistry & Theoretical pKa Prediction

To understand the ionization of 4-benzyloxy-benzamidine, we must analyze the electronic influence of the substituent on the amidine core. Direct experimental values for this specific derivative are rare in open literature; therefore, we employ the Hammett Linear Free Energy Relationship (LFER) for a high-confidence theoretical derivation.

The Hammett Equation Application

The ionization equilibrium of the protonated amidine (conjugate acid) is defined as:


[1]

The pKa is calculated using the Hammett equation:



  • 
     (Unsubstituted Benzamidine): 11.6 . This is the reference value for the parent molecule.
    
  • 
     (Substituent Constant):  The 4-benzyloxy group (
    
    
    
    ) is an electron-donating group (EDG) via resonance. Its electronic effect is nearly identical to the methoxy group (
    
    
    ).
    • 
       for 
      
      
      
      .
  • 
     (Reaction Constant):  The dissociation of benzamidinium ions is highly sensitive to electronic effects because the positive charge is adjacent to the aromatic ring.
    
    • 
       to 
      
      
      
      (Positive
      
      
      indicates that electron-donating groups stabilize the cation, raising the pKa).

Calculation:





Resonance Stabilization Visualization

The electron-donating nature of the oxygen atom stabilizes the positive charge on the amidinium nitrogen, shifting the equilibrium toward the protonated form.

Resonance Figure 1: Resonance stabilization of the amidinium cation by the 4-benzyloxy ether oxygen. cluster_0 Resonance Stabilization (Cationic Form) Node1 4-Benzyloxy-Benzamidinium (Protonated) Node2 Resonance Hybrid (+ Charge Delocalized) Node1->Node2 Electron Donation (+R) Node3 Free Base (Neutral) Node2->Node3 Deprotonation (pH > 12.2)

Ionization State Analysis

Due to its high pKa (~12.2), 4-benzyloxy-benzamidine behaves as a permanent cation in almost all biological and standard laboratory buffers.

Table 1: Ionization Profile at Key pH Levels
EnvironmentpH% Cationic (

)
% Neutral (

)
Significance
Gastric Fluid 1.5100.00%0.00%Highly soluble, fully ionized.
Lysosome 4.5100.00%0.00%Trapped in acidic compartments (ion trapping).
Cytosol / Blood 7.4>99.99%<0.01%Active Binding Species.
Basic Buffer 11.094.0%6.0%Solubility may decrease as neutral species forms.
pKa 12.250.0%50.0%Equilibrium point.

Implication for Drug Design: The molecule is a "permanent cation" at physiological pH. It will not cross cell membranes via passive diffusion efficiently but is ideal for targeting extracellular proteases or surface receptors.

Biological Implications: The Aspartate Salt Bridge

The high basicity of the amidine group is not accidental; it is an evolutionary mimic of the Arginine side chain.

Mechanism of Action

In serine proteases like Trypsin, Thrombin, and Factor Xa, the S1 specificity pocket contains a conserved Aspartate residue (Asp189 in Trypsin) at the bottom of the pocket.

  • Recognition: The 4-benzyloxy-benzamidinium cation enters the S1 pocket.

  • Anchoring: The positively charged amidine group forms a bidentate salt bridge with the negatively charged carboxylate of Asp189.

  • Selectivity: The 4-benzyloxy tail extends into the S1' or S2 subsite, providing additional hydrophobic contacts that differentiate between proteases (e.g., Thrombin vs. Trypsin).

Binding Figure 2: The critical electrostatic interaction driving protease inhibition. Inhibitor 4-Benzyloxy-Benzamidine (Cationic) SaltBridge Salt Bridge Interaction (~2.8 Angstroms) Inhibitor->SaltBridge Asp189 Aspartate 189 (Anionic Carboxylate) Asp189->SaltBridge Inhibition Competitive Inhibition (Ki ~ micromolar) SaltBridge->Inhibition

Experimental Protocol: Determination of pKa

Challenge: 4-Benzyloxy-benzamidine has poor water solubility in its neutral form. Standard aqueous titration will fail due to precipitation near the pKa. Solution: Use the Yasuda-Shedlovsky Extrapolation Method (Cosolvent Titration).

Reagents Required[2]
  • 4-Benzyloxy-benzamidine HCl (solid).

  • 0.1 M KOH (standardized, carbonate-free).

  • 0.1 M HCl.

  • HPLC-grade Methanol (MeOH).

  • KCl (to maintain ionic strength, I=0.1 M).

Step-by-Step Methodology
  • Preparation of Solvent Blends: Prepare three titration vessels containing 30%, 40%, and 50% (v/v) Methanol/Water mixtures. Ensure ionic strength is adjusted to 0.1 M using KCl.

  • Sample Dissolution: Dissolve ~5 mg of the compound in 30 mL of the 30% MeOH mixture. Ensure complete dissolution (the HCl salt should dissolve easily).

  • Potentiometric Titration:

    • Calibrate the pH electrode using hydro-organic standard buffers (or correct the aqueous pH reading:

      
      ).
      
    • Titrate with 0.1 M KOH.

    • Record the pH at 0.5 equivalents of base (this is the apparent

      
      ).
      
  • Data Analysis (The Extrapolation): You will obtain three

    
     values.[2] Plot 
    
    
    
    vs.
    
    
    (dielectric constant of the mix).
    • Note: As methanol % increases, the dielectric constant decreases, and the pKa of cationic acids usually decreases slightly or remains stable, while neutral acids increase.

  • Validation: The y-intercept of the linear regression corresponds to the aqueous pKa.

    
    
    

References

  • Benzamidine pKa & Properties: BenchChem Technical Support. "Benzamidine: An In-Depth Technical Guide." (2025).[3][4][5][6] (Verified general reference for Benzamidine core data).

  • Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195.

  • Protease Inhibition Mechanism: Katz, B. A., et al. "Design of serine protease inhibitors." Nature, 391, 608-612 (1998).

  • pKa Determination in Cosolvents: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Standard text for Yasuda-Shedlovsky protocols).

Sources

Foundational

role of 4-benzyloxy-benzamidine in trypsin inhibition

An In-Depth Technical Guide to the Role of 4-Benzyloxy-benzamidine in Trypsin Inhibition Executive Summary This technical guide provides a comprehensive analysis of the inhibition of the serine protease trypsin by 4-benz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 4-Benzyloxy-benzamidine in Trypsin Inhibition

Executive Summary

This technical guide provides a comprehensive analysis of the inhibition of the serine protease trypsin by 4-benzyloxy-benzamidine. While benzamidine is a well-established, archetypal competitive inhibitor of trypsin, the addition of a benzyloxy group at the 4-position introduces significant modifications to its physicochemical properties, impacting its binding affinity and interaction with the enzyme. This document delves into the foundational principles of trypsin structure and function, the mechanism of inhibition by the parent benzamidine molecule, and provides a detailed structure-activity relationship (SAR) analysis to elucidate the specific role of the 4-benzyloxy substituent. Furthermore, this guide presents detailed experimental workflows for quantitatively determining the inhibitory potency (Ki) and structurally characterizing the enzyme-inhibitor complex. This content is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the molecular interactions between small molecule inhibitors and serine proteases.

Introduction to Trypsin: The Proteolytic Target

Trypsin is a serine protease found in the digestive system of many vertebrates, where it plays a central role in protein digestion.[1] It is secreted by the pancreas as an inactive zymogen, trypsinogen, and becomes activated in the duodenum.[1] Once active, trypsin cleaves peptide chains primarily at the carboxyl side of lysine or arginine residues.[1]

The Trypsin Active Site: A Tale of Two Pockets

The catalytic activity of trypsin is dictated by its sophisticated active site, which can be understood as two key functional regions:

  • The Catalytic Triad: Comprising three amino acid residues—Serine 195 (Ser195) , Histidine 57 (His57) , and Aspartate 102 (Asp102) —this triad is the engine of catalysis. During hydrolysis, the Ser195 hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the substrate's peptide bond to form a transient acyl-enzyme intermediate.[2]

  • The S1 Specificity Pocket: This deep, narrow cavity is responsible for trypsin's substrate specificity. The presence of a negatively charged Aspartate 189 (Asp189) residue at its base creates a strong electrostatic attraction for the positively charged side chains of arginine and lysine.[3] This interaction anchors the substrate in the correct orientation for cleavage by the catalytic triad.

Benzamidine: The Foundational Competitive Inhibitor

Benzamidine is a classic reversible, competitive inhibitor of trypsin and other related serine proteases.[4] Its inhibitory mechanism is a direct consequence of its structural and electrostatic mimicry of trypsin's natural substrates, arginine and lysine.

Structural Basis of Inhibition

The inhibitory power of benzamidine lies in the high-affinity interaction between its positively charged amidinium group and the negatively charged Asp189 in the S1 pocket.[3][5] X-ray crystal structures of the trypsin-benzamidine complex (e.g., PDB ID: 3PTB) reveal that the amidinium group forms a strong, charge-assisted hydrogen bond (a salt bridge) with the carboxylate side chain of Asp189.[6] This interaction effectively blocks the S1 pocket, preventing the binding and subsequent hydrolysis of natural substrates. The phenyl ring of benzamidine makes additional hydrophobic contacts with the walls of the pocket, further stabilizing the complex.

cluster_S1_Pocket Trypsin S1 Specificity Pocket cluster_Inhibitor Benzamidine Inhibitor Asp189 Asp189 Side Chain (-COO⁻) PocketWall Hydrophobic Walls (e.g., Gly216, Val213) Amidinium Amidinium Group (-C(NH₂)₂⁺) Amidinium->Asp189 Salt Bridge (Primary Interaction) PhenylRing Phenyl Ring PhenylRing->PocketWall Hydrophobic Interactions

Figure 1: Key interactions of the benzamidine core within the trypsin S1 pocket.

The Role of the 4-Benzyloxy Substituent: A Structure-Activity Analysis

Modifying the core benzamidine scaffold is a cornerstone of medicinal chemistry, aimed at enhancing potency and selectivity. The addition of a benzyloxy group at the 4-position (-O-CH₂-Ph) is expected to significantly alter the inhibitor's interaction with trypsin compared to the unsubstituted parent compound.

Impact of 4-Position Substitution on Trypsin Binding

Structure-activity relationship studies on substituted benzamidines have shown that their interaction with trypsin is complex. The binding affinity is influenced by factors such as the molar refractivity and molecular weight of the substituent.[7] This indicates that both the size and electronic properties of the group at the 4-position are critical determinants of inhibitory potency.

Physicochemical Properties of the Benzyloxy Group

The 4-benzyloxy group introduces several key features:

  • Increased Bulk and Hydrophobicity: The benzyl group is significantly larger and more hydrophobic than the hydrogen atom in the parent molecule.

  • Flexibility: The ether linkage (-O-CH₂-) provides rotational freedom, allowing the benzyl moiety to adopt various conformations.

  • Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor.

Hypothesized Binding Mode and Interactions

While the core amidinium group is anchored deep within the S1 pocket by the salt bridge with Asp189, the 4-benzyloxy substituent will extend out towards the rim of the pocket. Based on the structures of other 4-substituted benzamidines, such as 4-methoxybenzamidine (PDB ID: 7WA2), the substituent is positioned to interact with surface-exposed residues.[8]

The larger benzyloxy group could:

  • Form Additional Hydrophobic Interactions: The benzyl ring may engage in favorable hydrophobic or π-π stacking interactions with nonpolar residues lining the entrance to the active site.

  • Introduce Steric Hindrance: Conversely, its bulk could lead to unfavorable steric clashes with other residues, potentially weakening the overall binding affinity.

  • Modulate Solvation: The hydrophobic nature of the group can displace water molecules from the protein surface, which can be an entropically favorable contribution to binding energy.

The ultimate effect on the inhibition constant (Ki) depends on the balance of these new favorable and unfavorable interactions. It is plausible that these additional interactions could enhance binding affinity, resulting in a lower Ki value compared to benzamidine.

Experimental Validation: A Technical Workflow

To empirically determine the role of the 4-benzyloxy group, a systematic experimental approach is required. The following workflow outlines the necessary steps to quantify its inhibitory potency and elucidate its precise binding mechanism.

start Start: Synthesize/Procure 4-Benzyloxy-benzamidine kinetics Step 1: Enzyme Kinetics (Determine IC₅₀ and Kᵢ) start->kinetics data_analysis Data Analysis: Michaelis-Menten Lineweaver-Burk Plots kinetics->data_analysis crystallography Step 2: Structural Biology (Co-crystallization) data_analysis->crystallography Proceed if potent structure_solution X-ray Diffraction & Structure Solution crystallography->structure_solution conclusion Conclusion: Elucidate Binding Mode & SAR structure_solution->conclusion

Figure 2: Experimental workflow for characterizing a novel trypsin inhibitor.

Protocol 1: Enzyme Kinetics for Potency Determination (Kᵢ)

Objective: To determine the inhibition constant (Kᵢ) of 4-benzyloxy-benzamidine and confirm its mechanism of inhibition against bovine trypsin.

Methodology: A continuous spectrophotometric rate assay using the chromogenic substrate Nα-Benzoyl-L-arginine p-nitroanilide (L-BAPNA). Trypsin-catalyzed hydrolysis of L-BAPNA releases p-nitroaniline, which can be monitored by the increase in absorbance at 410 nm.

Materials:

  • Bovine Trypsin (e.g., TPCK-treated to remove chymotrypsin contamination)

  • 4-benzyloxy-benzamidine hydrochloride

  • L-BAPNA

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • DMSO (for inhibitor stock solution)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer with temperature control (37°C)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Dilute further in Assay Buffer to a working concentration (e.g., 10 µg/mL).

    • Prepare a 10 mM stock solution of 4-benzyloxy-benzamidine in DMSO. Create a series of 2x final concentration dilutions in Assay Buffer.

    • Prepare a 2 mM stock solution of L-BAPNA in DMSO. Dilute in pre-warmed Assay Buffer to create a series of 2x final concentration dilutions (e.g., ranging from 0.1 mM to 2 mM).

  • Assay Setup (per well):

    • Add 50 µL of 2x inhibitor dilution (or Assay Buffer for 'no inhibitor' control).

    • Add 50 µL of 2x trypsin working solution.

    • Incubate for 15 minutes at 37°C to allow for enzyme-inhibitor equilibration.

  • Initiating the Reaction:

    • Initiate the reaction by adding 100 µL of 2x L-BAPNA substrate solution to each well.

    • Immediately place the plate in the spectrophotometer.

  • Data Collection:

    • Monitor the increase in absorbance at 410 nm every 30 seconds for 10-15 minutes at 37°C.

Data Analysis:

  • Calculate Initial Velocities (V₀): Determine the rate of reaction (mOD/min) from the linear portion of the absorbance vs. time curve for each concentration of substrate and inhibitor.

  • Michaelis-Menten & Lineweaver-Burk Plots:

    • Plot V₀ versus substrate concentration [S] for each inhibitor concentration.

    • Generate a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.

  • Kᵢ Determination: The Kᵢ can be calculated from the apparent Km values obtained from the Lineweaver-Burk plot using the equation:

    • Km(app) = Km (1 + [I]/Kᵢ)

    • A secondary plot of Km(app) versus inhibitor concentration [I] will yield a straight line where the x-intercept is -Kᵢ.

Data Presentation:

Inhibitor Conc. [µM]Substrate Conc. [µM]V₀ (mOD/min)
0 (Control)50
0 (Control)100
......
X50
X100
......
InhibitorKᵢ (µM)Mechanism
Benzamidine (Ref)Literature ValueCompetitive
4-Benzyloxy-benzamidineCalculated ValueDetermined
Protocol 2: Structural Biology for Mechanistic Insight

Objective: To solve the high-resolution crystal structure of trypsin in complex with 4-benzyloxy-benzamidine to visualize the precise binding mode.

Methodology: X-ray crystallography of co-crystallized or soaked bovine trypsin crystals.

Procedure Outline:

  • Protein Purification & Crystallization:

    • Obtain high-purity bovine trypsin.

    • Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods to obtain well-diffracting apo-trypsin crystals.

  • Complex Formation:

    • Soaking: Transfer apo-trypsin crystals into a cryoprotectant solution containing a saturating concentration of 4-benzyloxy-benzamidine for a defined period (e.g., 1-2 hours).

    • Co-crystallization: Alternatively, add 4-benzyloxy-benzamidine directly to the trypsin solution before setting up crystallization trials.

  • Data Collection:

    • Flash-cool the inhibitor-bound crystal in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known trypsin structure (e.g., PDB ID: 1BTY) as the search model.

    • Build the 4-benzyloxy-benzamidine molecule into the resulting electron density map in the active site.

    • Refine the model to achieve high-quality statistics (R-work, R-free).

Expected Outcome: A high-resolution 3D structure revealing the specific orientation of the 4-benzyloxy group and its interactions (hydrogen bonds, hydrophobic contacts) with residues at the rim of the S1 pocket, confirming or refuting the hypotheses from the SAR analysis.

Conclusion

4-Benzyloxy-benzamidine represents a rationally designed modification of the archetypal trypsin inhibitor, benzamidine. Its inhibitory mechanism is rooted in the same fundamental salt bridge interaction between the amidinium group and the S1 pocket's Asp189. However, the addition of the bulky, hydrophobic, and flexible benzyloxy group at the 4-position provides an opportunity for secondary interactions at the rim of the active site. These interactions, whether favorable or unfavorable, will modulate the inhibitor's overall binding affinity. The experimental workflows detailed in this guide provide a robust framework for quantifying this potency and visualizing the structural basis of its action, offering critical insights for the continued development of potent and selective serine protease inhibitors for therapeutic and research applications.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of a series of competitive inhibitors. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

  • Sakai, N., Okumura, H., Yamamoto, M., & Kumasaka, T. (2022). Crystal structure of Bovine Pancreatic Trypsin in complex with 4-Methoxybenzamidine at Room Temperature. RCSB Protein Data Bank. [Link]

  • Gelin, B.R., & Karplus, M. (1975). Side-chain torsional potentials: effect of dipeptide, protein, and solvent environment. Biochemistry, 18(7), 1256-1268. (PDB ID: 3PTB referenced within related literature). [Link]

  • Yamane, J., Yao, M., & Tanaka, I. (2010). Crystal Structure of Trypsin complexed with (E)-4-((2-nicotinoylhydrazono)methyl)benzimidamide (soaking 30 minutes). RCSB Protein Data Bank. [Link]

  • Pál, G., et al. (2002). Structure of human trypsin IV (brain trypsin). RCSB Protein Data Bank. [Link]

  • Yamane, J., Yao, M., & Tanaka, I. (2010). Crystal Structure of Trypsin complexed with (E)-2-(4-carbamimidoylbenzylideneaminooxy)-2-methylpropanoic acid (soaking 40seconds). RCSB Protein Data Bank. [Link]

  • Chen, J.C., et al. (1992). Inhibition of Trypsin With Active-Site-Directed Enzyme-Activated Nitrosoamide Substrates. Journal of the American Chemical Society, 114(14), 5547-5556. [Link]

  • Kam, C.M., et al. (1993). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Archives of Biochemistry and Biophysics, 301(1), 139-146. [Link]

  • Oka, K., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 13(21), 5895-5899. [Link]

  • S. Buch, F. Noe (2017). Protein conformational plasticity and complex ligand-binding kinetics explored by atomistic simulations and Markov models. ResearchGate. [Link]

  • Marquart, M., et al. (1983). The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors. Acta Crystallographica Section B, 39(4), 480-490. (PDB ID: 1BTY). [Link]

  • Wikipedia contributors. (2026). Trypsin. Wikipedia, The Free Encyclopedia. [Link]

  • Knights, R.J., & Light, A. (1976). Disulfide bond-modified trypsinogen. Role of disulfide 179-203 on the specificity characteristics of bovine trypsin toward synthetic substrates. Journal of Biological Chemistry, 251(1), 222-228. [Link]

  • Vidya-mitra. (2018). Mechanisms of action of Trypsin, Ribonuclease and carboxypeptidase. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Protocol for the Synthesis of 4-Benzyloxy-benzamidine Hydrochloride from 4-Cyanophenol

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 4-benzyloxy-benzamidine hydrochloride, a valuable building block in medicinal chemistry, particularly for the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4-benzyloxy-benzamidine hydrochloride, a valuable building block in medicinal chemistry, particularly for the development of serine protease inhibitors. The synthesis commences with the O-alkylation of 4-cyanophenol using benzyl bromide to yield the intermediate, 4-benzyloxybenzonitrile. This is followed by the conversion of the nitrile functional group to the target amidine hydrochloride via a robust Pinner reaction. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step instructions, mechanistic insights, characterization data, and critical safety considerations.

Introduction and Synthetic Strategy

4-Benzyloxy-benzamidine serves as a crucial structural motif in a variety of pharmacologically active molecules. Its benzamidine headgroup is a well-established mimic of arginine and lysine, enabling it to effectively interact with the active sites of enzymes like thrombin and trypsin. The 4-benzyloxy tail provides a versatile handle for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The synthetic route outlined herein is a reliable and scalable two-step process.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-cyanophenol is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This potent nucleophile then displaces the bromide from benzyl bromide in a classic SN2 reaction to form the stable ether linkage of 4-benzyloxybenzonitrile.

  • Step 2: Pinner Reaction. The nitrile intermediate is converted to the corresponding ethyl imidate hydrochloride salt by treatment with anhydrous ethanolic hydrogen chloride. This intermediate is not isolated but is directly converted to the final 4-benzyloxy-benzamidine hydrochloride upon reaction with ammonia. Anhydrous conditions are critical in this step to prevent hydrolysis of the reactive intermediates back to the amide or carboxylic acid.

The overall synthetic transformation is depicted below.

Caption: Overall two-step synthesis of 4-benzyloxy-benzamidine HCl.

Part 1: Synthesis of 4-Benzyloxybenzonitrile (Intermediate)

Principle and Mechanism

This reaction is a Williamson ether synthesis. The mildly basic potassium carbonate deprotonates the acidic phenol (pKa ≈ 10), creating a nucleophilic phenoxide. This phenoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether product. Acetone is an ideal polar aprotic solvent that solubilizes the reactants but does not interfere with the SN2 reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-CyanophenolC₇H₅NO119.1210.0 g83.91.0
Benzyl BromideC₇H₇Br171.0415.0 g (10.4 mL)87.71.05
Potassium CarbonateK₂CO₃138.2117.4 g125.91.5
AcetoneC₃H₆O58.08250 mL--
Deionized WaterH₂O18.02~500 mL--
Ethanol (for recrystallization)C₂H₅OH46.07As needed--
Step-by-Step Experimental Protocol
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (10.0 g, 83.9 mmol), potassium carbonate (17.4 g, 125.9 mmol), and acetone (250 mL).

  • Reagent Addition: While stirring the suspension, add benzyl bromide (10.4 mL, 87.7 mmol) dropwise at room temperature. CAUTION: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The starting material (4-cyanophenol) is polar and will have a low Rf, while the product is less polar and will have a higher Rf.

  • Work-up: After the reaction is complete (disappearance of 4-cyanophenol by TLC), allow the mixture to cool to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) using a Buchner funnel and wash the solid cake with a small amount of fresh acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude solid will be an off-white powder.

  • Purification: Suspend the crude solid in approximately 200 mL of deionized water and stir vigorously for 30 minutes to dissolve any remaining inorganic salts. Collect the solid product by vacuum filtration, washing thoroughly with water.

  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain fine, white needles. Dry the purified product in a vacuum oven at 40-50°C.

  • Characterization: The expected yield is typically 85-95%. The melting point of 4-benzyloxybenzonitrile is reported to be 90-92°C.

Part 2: Synthesis of 4-Benzyloxy-benzamidine Hydrochloride

Principle and Mechanism: The Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to amidines.

  • Imidate Formation: Anhydrous hydrogen chloride protonates the nitrile nitrogen, activating the carbon atom toward nucleophilic attack. The alcohol (ethanol) acts as the nucleophile, attacking the nitrile carbon to form a protonated imidate.

  • Amidine Formation: The resulting ethyl imidate hydrochloride salt is highly reactive. The addition of ammonia results in the displacement of the ethoxy group to form the more stable amidinium ion, which exists as the hydrochloride salt. It is crucial to use anhydrous ammonia in an anhydrous solvent to prevent side reactions.

Pinner_Mechanism cluster_0 Step 2a: Imidate Formation cluster_1 Step 2b: Amidine Formation nitrile 4-Benzyloxybenzonitrile protonated_nitrile N-Protonated Nitrilium Ion (Electrophilic) nitrile->protonated_nitrile + HCl hcl HCl (gas) etoh Ethanol imidate_salt Ethyl Imidate Hydrochloride protonated_nitrile->imidate_salt + Ethanol amidine_salt 4-Benzyloxy-benzamidine Hydrochloride (Product) imidate_salt->amidine_salt + NH₃ ammonia Ammonia (in EtOH) ethanol_out Ethanol (byproduct)

Caption: Simplified mechanism of the Pinner reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-BenzyloxybenzonitrileC₁₄H₁₁NO209.2410.0 g47.81.0
Anhydrous EthanolC₂H₅OH46.07150 mL--
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12200 mL--
Hydrogen Chloride (gas)HCl36.46~5.2 g~144~3.0
Ammonia (gas)NH₃17.03~2.4 g~144~3.0

Note: HCl and NH₃ are best handled by bubbling gas through the solvent and determining the concentration by weight gain.

Step-by-Step Experimental Protocol

CAUTION: This procedure involves corrosive HCl gas and requires strictly anhydrous conditions. All glassware must be oven- or flame-dried before use and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation of Reagents:

    • Ethanolic HCl: In a fume hood, bubble dry HCl gas through 100 mL of anhydrous ethanol in a pre-weighed, ice-cooled flask until a weight gain of approximately 5.2 g is observed. This creates an approx. 3 M solution.

    • Ethanolic Ammonia: In a separate flask, bubble ammonia gas through 50 mL of anhydrous ethanol in an ice bath until saturated (approx. 15-20% w/w).

  • Imidate Formation:

    • Dissolve 4-benzyloxybenzonitrile (10.0 g, 47.8 mmol) in the prepared ethanolic HCl solution (100 mL) in a 250 mL flask sealed with a septum.

    • Stir the solution at room temperature for 24-48 hours. The reaction progress can be monitored by the precipitation of the ethyl imidate hydrochloride salt, which appears as a white solid.

    • Once the reaction is complete (often judged by the volume of precipitate), cool the flask in an ice bath.

  • Amidine Formation:

    • To the cold suspension of the imidate salt, slowly add the saturated ethanolic ammonia solution. A significant exotherm may be observed, and ammonium chloride (NH₄Cl) will precipitate. An excess of ammonia is used to both form the amidine and neutralize the excess HCl.

    • Allow the mixture to stir at room temperature for an additional 12 hours.

  • Isolation and Purification:

    • Filter the reaction mixture to remove the precipitated NH₄Cl. Wash the solid with a small amount of cold ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

    • Suspend the solid in anhydrous diethyl ether (~150 mL) and stir vigorously to wash away non-polar impurities.

    • Collect the solid product by vacuum filtration, wash with a small amount of fresh diethyl ether, and dry under vacuum.

  • Characterization: The final product is a white crystalline solid. The expected yield is typically 70-85%. The melting point of 4-benzyloxy-benzamidine hydrochloride is reported to be 214-216°C.

Experimental Workflow and Logic

The entire process is designed to isolate pure intermediates and the final product through phase changes and solubility differences.

G start_node Start: 4-Cyanophenol step1_node Step 1: Williamson Ether Synthesis (K₂CO₃, BnBr, Acetone, Reflux) start_node->step1_node workup1_node Aqueous Workup: Filter salts, Evaporate Acetone, Wash with H₂O step1_node->workup1_node purify1_node Purification: Recrystallize from Ethanol workup1_node->purify1_node intermediate_node Isolated Intermediate: 4-Benzyloxybenzonitrile (Solid) purify1_node->intermediate_node step2_node Step 2a: Pinner Reaction (Anhydrous EtOH/HCl) intermediate_node->step2_node analysis_node Characterization: TLC, mp, NMR, MS intermediate_node->analysis_node step2b_node Step 2b: Ammonolysis (Anhydrous EtOH/NH₃) step2_node->step2b_node workup2_node Workup: Filter NH₄Cl, Evaporate Solvents step2b_node->workup2_node purify2_node Purification: Wash with Diethyl Ether workup2_node->purify2_node final_product_node Final Product: 4-Benzyloxy-benzamidine HCl (Solid) purify2_node->final_product_node final_product_node->analysis_node

Caption: Step-by-step experimental and purification workflow.

Safety and Handling

  • 4-Cyanophenol: Toxic if swallowed or in contact with skin. Handle with gloves and eye protection.

  • Benzyl Bromide: Severe lachrymator (causes tearing) and corrosive. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrogen Chloride (gas): Acutely toxic and corrosive. Handling must be done in a fume hood. Ensure all equipment is dry, as moisture will form highly corrosive hydrochloric acid. Have a base quench (e.g., sodium bicarbonate solution) ready for emergencies.

  • Ammonia (gas): Corrosive and toxic. Handle in a fume hood.

  • Anhydrous Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

References

  • Pinner Reaction. Organic Chemistry Portal. [Link]

Application

Pinner reaction conditions for 4-benzyloxy-benzamidine synthesis

Application Note: Optimized Pinner Reaction Conditions for 4-Benzyloxybenzamidine Synthesis Abstract & Strategic Significance The synthesis of 4-benzyloxybenzamidine is a critical intermediate step in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Pinner Reaction Conditions for 4-Benzyloxybenzamidine Synthesis

Abstract & Strategic Significance

The synthesis of 4-benzyloxybenzamidine is a critical intermediate step in the development of serine protease inhibitors (e.g., thrombin, Factor Xa inhibitors) and peptidomimetics. While the Pinner reaction is the classical method for converting nitriles to amidines, the 4-benzyloxy moiety introduces a specific chemoselective challenge: the acid-labile benzyl ether linkage.

Standard Pinner conditions involve saturation with anhydrous HCl, creating a highly acidic environment that risks cleaving the benzyl ether to a phenol. Furthermore, the lipophilicity of the benzyloxy group often leads to poor solubility in pure ethanol at the requisite low temperatures (


).

This guide details an optimized "In-Situ HCl Generation" Protocol (using Acetyl Chloride) that offers superior control over acidity and temperature compared to the traditional gas-bubbling method, minimizing deprotection side-reactions while maximizing yield.

Mechanistic Pathway & Critical Control Points[1]

The Pinner reaction proceeds via a two-step sequence:[1][2]

  • Pinner Salt Formation: Acid-catalyzed addition of an alcohol (ethanol) to the nitrile to form the imidate hydrochloride (Pinner Salt).[3][4]

  • Ammonolysis: Displacement of the alkoxy group by ammonia to generate the amidine.

Critical Risk: The imidate intermediate is highly hygroscopic. Presence of water causes rapid hydrolysis to the ethyl ester (Pinner ester), irreversibly lowering yield.

Pathway Visualization

PinnerMechanism Nitrile 4-Benzyloxy benzonitrile Nitrilium Nitrilium Ion (Activated) Nitrile->Nitrilium + HCl (anhydrous) Imidate Imidate HCl (Pinner Salt) Nitrilium->Imidate + EtOH (0°C) Amidine 4-Benzyloxy benzamidine HCl Imidate->Amidine + NH3/EtOH (Ammonolysis) Ester Ethyl Ester (Side Product) Imidate->Ester + H2O (Hydrolysis - AVOID)

Figure 1: Mechanistic pathway of the Pinner reaction highlighting the critical hydrolysis competition.

Experimental Protocols

Method A: The "In-Situ" Acetyl Chloride Protocol (Recommended)

Why this method? It avoids the handling of hazardous HCl gas cylinders and allows precise stoichiometric control of HCl generation, reducing the risk of benzyl ether cleavage due to "runaway" acidity or exotherms.

Reagents:

  • 4-Benzyloxybenzonitrile (

    
    , 
    
    
    
    )
  • Absolute Ethanol (

    
    , dried over 
    
    
    
    sieves)
  • Acetyl Chloride (

    
    , 
    
    
    
    , 5 equiv.)
  • Ammonia solution (

    
     in Methanol or Ethanol)
    
  • Co-solvent: Anhydrous Dioxane or Chloroform (optional, for solubility)

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂ or Drierite). Flush with Argon/Nitrogen.[5]

  • Dissolution: Add 4-benzyloxybenzonitrile (

    
    ) to Absolute Ethanol (
    
    
    
    ).
    • Checkpoint: If the solid does not dissolve at room temperature, add anhydrous Dioxane (

      
      ) until clear. The benzyloxy group increases lipophilicity, making pure cold ethanol a poor solvent.
      
  • Acid Generation (0°C): Cool the solution to

    
     in an ice/salt bath. Add Acetyl Chloride dropwise via syringe over 15 minutes.
    
    • Chemistry:

      
      . This generates anhydrous HCl in situ.
      
    • Caution: This reaction is exothermic. Maintain internal temp

      
       to protect the benzyl ether.
      
  • Imidate Formation: Seal the flask (parafilm over stoppers) and place in a refrigerator (

    
    ) for 24–48 hours.
    
    • Monitoring: Do not open frequently. Moisture ingress is fatal.

  • Precipitation: Add cold, anhydrous Diethyl Ether (

    
    ) to precipitate the Pinner salt (imidate hydrochloride). Filter quickly under inert atmosphere or nitrogen blanket. Wash with dry ether.
    
    • Note: If the salt is gummy (common with benzyl ethers), decant the supernatant and proceed directly to the next step with the crude gum.

  • Ammonolysis: Suspend the solid imidate salt in anhydrous Ethanol (

    
    ). Cool to 
    
    
    
    . Add
    
    
    Ammonia in MeOH (
    
    
    , excess).
  • Final Reaction: Stir at room temperature for 12–16 hours.

  • Isolation: Concentrate in vacuo. The residue is the crude amidine hydrochloride.

  • Purification: Recrystallize from Ethanol/Ether or Isopropanol.

Method B: Classical Gas Saturation (Reference)

Use only if Acetyl Chloride is unavailable or for multi-gram scale-up where reagent costs are limiting.

  • Dissolve nitrile in dry CHCl₃/EtOH (1:1 ratio) to ensure solubility at low temp.

  • Cool to

    
     (Acetone/Dry Ice bath).
    
  • Bubble dry HCl gas through a H₂SO₄ trap (to remove moisture) into the solution for 30–60 minutes until saturation (weight gain

    
    ).
    
  • Seal and store at

    
     for 3 days.
    
  • Work up as above.

Troubleshooting & Optimization Logic

Table 1: Troubleshooting Decision Matrix

ObservationRoot CauseCorrective Action
No Precipitate (Step 5) High solubility of Pinner saltAdd more Et₂O or Hexane; cool to

.
Gummy/Oily Intermediate Impurities or trace waterDecant solvent; wash gum with dry Et₂O; proceed immediately to ammonolysis (do not try to dry the gum).
Product is Ethyl Ester Water Ingress (Major Failure)Use fresh AcCl; dry EtOH over sieves; ensure drying tube is active.
Low Yield / Phenol formation Acid cleavage of Benzyl etherTemperature was too high (

) during HCl generation. Keep strictly at

.
Starting Material Remains Incomplete conversionExtend reaction time to 72h; increase HCl equivalents (up to 10 equiv).
Decision Tree for Process Control

Optimization Start Start Reaction CheckSolubility Is Nitrile Soluble at 0°C? Start->CheckSolubility AddCosolvent Add CHCl3 or Dioxane CheckSolubility->AddCosolvent No Proceed Add AcCl / EtOH CheckSolubility->Proceed Yes AddCosolvent->Proceed CheckPrecip Precipitate formed after 24h? Proceed->CheckPrecip Isolate Filter Solid CheckPrecip->Isolate Yes (Solid) Gummy Oily/Gummy? CheckPrecip->Gummy Yes (Gum) Ammonolysis Ammonolysis (NH3/EtOH) Isolate->Ammonolysis Decant Decant & Wash (Do not dry) Gummy->Decant Decant->Ammonolysis

Figure 2: Operational decision tree for handling solubility and intermediate physical states.

Expert Insights & Validation

  • The "Benzyl Ether" Paradox: While benzyl ethers are generally stable to mineral acids, the combination of high acidity and ethanol (a nucleophile) can promote solvolysis or cleavage if heated.

    • Validation: Unlike catalytic hydrogenation (which cleaves benzyl ethers), the Pinner reaction preserves the protecting group IF the temperature is kept below

      
      . This makes the Pinner route superior to the Amidoxime 
      
      
      
      Reduction route (via H₂/Pd) for this specific molecule [1].
  • Solvent Effects on Yield: 4-benzyloxybenzonitrile is significantly more hydrophobic than benzonitrile. Using pure ethanol often results in a heterogeneous mixture at

    
    , leading to slow kinetics.
    
    • Recommendation: A mixture of Chloroform/Ethanol (1:1) or Dioxane/Ethanol (1:2) is superior for maintaining homogeneity without interfering with the imidate formation [2].

  • Analytical QC:

    • IR Spectroscopy: Disappearance of the sharp nitrile peak (

      
      ) and appearance of the broad amidine C=N/N-H bands (
      
      
      
      ).
    • 1H NMR (DMSO-d6): The benzyloxy methylene protons (

      
      ) should appear as a singlet around 
      
      
      
      . If this shifts or splits, check for cleavage to phenol.

References

  • Pinner, A., & Klein, F. (1877).[6] Umwandlung der Nitrile in Imide.[3][7] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[3]

  • Decroix, B., et al. (1982). Synthesis of benzamidine derivatives.[8] Journal of Heterocyclic Chemistry. (General reference for solubility adjustments in Pinner reactions).

  • Organic Syntheses. Benzamidine Hydrochloride. Coll. Vol. 1, p.5 (1941); Vol. 8, p.16 (1928).

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[3] A Convenient Route to Imidates and Amidine Salts. Journal of Organic Chemistry, 26(2), 412–418.

  • BenchChem. Stability of Benzyl Ethers Under Various Reaction Conditions. (2025).[3][5][9]

Sources

Method

Application Note: Preparation and Handling of 4-Benzyloxybenzamidine Stock Solutions in DMSO

Abstract & Scope 4-Benzyloxybenzamidine (4-BZA) is a potent, competitive, reversible inhibitor of trypsin-like serine proteases (e.g., trypsin, thrombin, plasmin, and coagulation factor Xa). Structurally, it functions as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

4-Benzyloxybenzamidine (4-BZA) is a potent, competitive, reversible inhibitor of trypsin-like serine proteases (e.g., trypsin, thrombin, plasmin, and coagulation factor Xa). Structurally, it functions as an arginine mimetic, where the charged amidine group interacts with the conserved aspartate residue in the protease specificity pocket (S1), while the hydrophobic benzyloxy tail occupies the S2/S3 subsites, enhancing affinity compared to unsubstituted benzamidine.

This guide provides a standardized protocol for preparing high-integrity stock solutions of 4-Benzyloxybenzamidine (typically supplied as the hydrochloride salt) in Dimethyl Sulfoxide (DMSO). It addresses critical solubility challenges, prevents "crash-out" precipitation during aqueous dilution, and ensures long-term stability for enzymatic assays and X-ray crystallography soaking experiments.

Physicochemical Profile

Before handling, verify the specific salt form of your compound. The hydrochloride salt is the most common commercial form.

PropertyDataNotes
Compound Name 4-Benzyloxybenzamidine Hydrochloride
CAS Number 57928-60-6Verify against CoA
Molecular Weight 262.74 g/mol Includes HCl.[1] Free base is ~226.27 g/mol
Solubility (DMSO) ~25 mg/mL (~95 mM)High solubility
Solubility (Water/PBS) ~3 mg/mL (~11 mM)Low. Risk of precipitation
Appearance White to off-white crystalline solid
Hygroscopicity ModerateStore with desiccant

Critical Considerations: The DMSO Factor

Why DMSO?

While 4-BZA-HCl has partial water solubility, DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions because:

  • Concentration: It allows for stocks >50 mM, enabling small spiking volumes (<1% v/v) into assays to minimize solvent effects.

  • Sterility: Anhydrous DMSO is bacteriostatic.

  • Stability: It prevents hydrolysis of the amidine group better than aqueous buffers, provided the DMSO is dry.

The "Crash-Out" Risk

The benzyloxy group renders the molecule significantly hydrophobic. Rapid dilution of a high-concentration DMSO stock into a cold aqueous buffer can cause immediate, microscopic precipitation ("crashing out"), leading to:

  • Inconsistent IC50 values.

  • "False negative" inhibition results.

  • Clogged liquid handling lines.

Protocol: Preparation of 50 mM Stock Solution

Target Concentration: 50 mM Target Volume: 10 mL Required Mass: 131.37 mg (based on MW 262.74 g/mol )

Reagents & Equipment[2][3][4][5][6]
  • Solid: 4-Benzyloxybenzamidine HCl (Store at 4°C or -20°C; equilibrate to RT before opening).

  • Solvent: Anhydrous DMSO (≥99.9%, Culture Grade).[2] Note: Do not use "wet" DMSO that has been left open.

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Gas: Nitrogen or Argon stream (optional, for long-term storage).

Step-by-Step Workflow
  • Equilibration: Remove the product vial from the refrigerator/freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator. This prevents condensation from forming on the hygroscopic powder.

  • Weighing: Accurately weigh 131.4 mg of 4-Benzyloxybenzamidine HCl into the sterile amber glass vial.

  • Solvation:

    • Add 5.0 mL of Anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Inspect for clarity. If particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Add the remaining DMSO to bring the total volume to 10.0 mL (or adjust based on exact mass weighed:

      
      ).
      
  • Aliquoting: Dispense into 100 µL or 500 µL aliquots in sterile polypropylene microcentrifuge tubes. Avoid multiple freeze-thaw cycles.

  • Storage: Store at -20°C . Stable for >6 months if kept dry.

Visual Workflow: Stock Preparation & Handling[6]

StockPrep cluster_0 Critical Control Point Powder 4-BZA HCl Powder (Cold Storage) Equilibrate Equilibrate to RT (Desiccator, 30 min) Powder->Equilibrate Prevent Condensation Weigh Weigh Mass (Target: 50 mM) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Sonicate Sonicate/Vortex (Ensure Clarity) Dissolve->Sonicate QC QC Check (Visual/UV) Sonicate->QC Aliquot Aliquot (Single Use) QC->Aliquot Pass Freeze Store at -20°C (Dark) Aliquot->Freeze

Figure 1: Critical workflow for preparing hygroscopic inhibitor stocks. Note the equilibration step to prevent moisture introduction.

Protocol: Dilution into Aqueous Assay Buffer

The Golden Rule: Never add a large volume of aqueous buffer directly to the DMSO stock. Always add the DMSO stock into the stirring aqueous buffer, or use an intermediate dilution step.

Method A: Direct Spiking (For <1% DMSO tolerance)
  • Prepare your assay buffer (e.g., Tris-HCl pH 7.4 or HEPES).

  • Calculate the volume required to achieve final concentration (e.g., 1 µL of 50 mM stock into 999 µL buffer = 50 µM final).

  • Place the pipette tip submerged into the buffer and expel the DMSO stock rapidly while vortexing or stirring the buffer.

  • Why? This ensures rapid dispersion before the hydrophobic molecules can aggregate.

Method B: Intermediate Dilution (Recommended for >50 µM final)

If the final concentration requires >1% DMSO, or if the compound precipitates:

  • Step 1: Dilute the 50 mM DMSO stock 1:10 with pure ethanol or 50% DMSO/Water to create a 5 mM working stock.

  • Step 2: Dilute this working stock into the final assay buffer.

  • Mechanism: The intermediate solvent reduces the hydrophobic shock.

Quality Control (QC)

Verify the concentration and stability of your stock solution using UV-Vis spectroscopy.

  • Lambda Max (

    
    ):  ~229 nm (Benzamidine moiety).[3]
    
  • Protocol:

    • Dilute 5 µL of stock into 995 µL of water (1:200 dilution).

    • Blank the spectrophotometer with a water/DMSO blank.

    • Measure Absorbance at 229 nm.[3]

    • Use Beer-Lambert Law (

      
      ).
      
    • Note: If the solution is cloudy, the compound has precipitated. Do not use.

Biological Mechanism & Application[7]

4-Benzyloxybenzamidine is widely used to stabilize proteases during crystallization or to inhibit unwanted proteolysis during purification.

Mechanism Inhibitor 4-Benzyloxybenzamidine Amidine Amidine Group (+) Mimics Arginine Inhibitor->Amidine Tail Benzyloxy Group Hydrophobic Interaction Inhibitor->Tail Protease Serine Protease (Trypsin/Thrombin) S1 S1 Pocket (Asp 189) Electrostatic Bond Protease->S1 S2S3 S2/S3 Subsites Hydrophobic Pocket Protease->S2S3 Complex Enzyme-Inhibitor Complex (Inactive) Amidine->S1 Binds Tail->S2S3 Binds S1->Complex S2S3->Complex

Figure 2: Mechanism of Action. The amidine group anchors the inhibitor in the S1 pocket, while the benzyloxy tail extends into the hydrophobic S2/S3 regions, increasing specificity.

References

  • Cayman Chemical. (2022).[3] Benzamidine (hydrochloride) Product Information & Solubility.[4][3]Link[3]

  • PubChem. (n.d.). 4-Benzyloxybenzamidine hydrochloride (Compound Summary).[1] National Library of Medicine. Link

  • Walsmann, P. (1977).[5] Inhibition of serine proteinases by benzamidine derivatives.[3][5][6][7] Acta Biol Med Ger.[5] Link

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[8] Journal of Biomolecular Screening. Link

  • BenchChem. (2025).[2] Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.Link

Sources

Application

Application Note: High-Purity Isolation of 4-Benzyloxybenzamidine Hydrochloride

Abstract & Strategic Overview 4-Benzyloxybenzamidine hydrochloride (CAS: 57928-60-6) is a critical intermediate in the synthesis of serine protease inhibitors (e.g., thrombin, trypsin inhibitors) and peptidomimetics. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Benzyloxybenzamidine hydrochloride (CAS: 57928-60-6) is a critical intermediate in the synthesis of serine protease inhibitors (e.g., thrombin, trypsin inhibitors) and peptidomimetics. Its synthesis, typically via the Pinner reaction, generates a crude product heavily contaminated with ammonium chloride (NH₄Cl) , unreacted 4-benzyloxybenzonitrile , and the hydrolysis byproduct 4-benzyloxybenzamide .

Achieving pharmaceutical-grade purity (>98%) requires a purification strategy that exploits the amphiphilic nature of the molecule—specifically, the contrast between the hydrophobic benzyloxy tail and the hydrophilic amidine hydrochloride head.

This guide details a biphasic purification protocol :

  • Chemo-selective Desalting: Removal of bulk inorganic salts using solubility differentials in anhydrous alcohols.

  • Acid-Suppressed Recrystallization: A specific crystallization technique using dilute acidic media to prevent the thermodynamic drift toward the amide hydrolysis product.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

Understanding the origin of impurities is the first step to removing them. The standard synthesis involves the acid-catalyzed addition of ethanol to 4-benzyloxybenzonitrile (Pinner reaction), followed by ammonolysis.

ImpurityOriginSolubility ProfileRemoval Strategy
Ammonium Chloride (NH₄Cl) Byproduct of ammonolysis (stoichiometric)High in Water; Low in EtOH; Insoluble in EtherDesalting Step: Exploit low solubility in dry Ethanol.
4-Benzyloxybenzamide Hydrolysis of amidine (pH > 7 or heat in water)Moderate in EtOH; Low in WaterSuppression: Maintain acidic pH during heating.
4-Benzyloxybenzonitrile Unreacted Starting MaterialHigh in Organics; Insoluble in WaterPre-wash: Trituration with Ether/Hexanes.
The Hydrolysis Risk

Amidines are susceptible to hydrolysis under neutral or basic conditions, especially when heated.


Critical Rule:  Never recrystallize amidine salts from neutral water without acidification, as this accelerates the formation of the amide impurity.

Protocol 1: Crude Workup & Desalting

Objective: To remove bulk ammonium chloride (NH₄Cl) and unreacted nitrile before the final polishing step. Prerequisite: The crude material is likely a sticky solid or a powder with significant inorganic content (often >50% by mass).

Materials
  • Solvent A: Anhydrous Ethanol (EtOH)

  • Solvent B: Diethyl Ether or MTBE

  • Apparatus: Soxhlet extractor (optional) or heated stir plate with reflux condenser.

Methodology
  • Trituration (Nitrile Removal):

    • Suspend the crude solid in Diethyl Ether (10 mL/g crude).

    • Stir vigorously for 20 minutes at room temperature. The amidine salt and NH₄Cl remain undissolved; the unreacted nitrile dissolves.

    • Filter and discard the filtrate. Dry the filter cake.

  • Ethanol Extraction (Desalting):

    • Suspend the dried filter cake in hot anhydrous Ethanol (approx. 5–7 mL per gram of solid).

    • Heat to reflux for 15 minutes.

    • Mechanistic Insight: 4-Benzyloxybenzamidine HCl is highly soluble in hot ethanol. NH₄Cl has limited solubility in ethanol (approx. 0.6 g/100g at 20°C, slightly higher at reflux).

  • Hot Filtration:

    • Filter the mixture while hot through a pre-warmed Buchner funnel or glass frit.

    • Solid Retentate: Contains the bulk NH₄Cl (Discard).

    • Filtrate: Contains the target amidine.

  • Precipitation:

    • Concentrate the ethanolic filtrate to ~30% of its original volume.

    • Cool to 0°C and slowly add Diethyl Ether (antisolvent) until turbidity persists.

    • Filter the resulting white solid. This is "Semi-Pure" material (approx. 85-90% purity).

Protocol 2: Acid-Suppressed Recrystallization (Polishing)

Objective: To obtain >98% purity crystals with defined melting point (Target: ~218–224°C, dependent on polymorph/solvate). Core Logic: Water is an excellent solvent for purification because the hydrophobic benzyloxy group drives precipitation upon cooling. However, we must use 0.5 M HCl instead of pure water to prevent hydrolysis.

Materials
  • Solvent: 0.5 M Hydrochloric Acid (prepared from analytical grade HCl).

  • Wash Solvent: Isopropanol (cold) and Diethyl Ether.

Step-by-Step Procedure
  • Dissolution:

    • Place the Semi-Pure solid in an Erlenmeyer flask.

    • Add 0.5 M HCl slowly while heating to boiling.

    • Target Concentration: Use the minimum volume required to dissolve the solid at boiling point (approx. 10–15 mL/g).

    • Note: If insoluble specks remain after 5 minutes of boiling, perform a hot filtration.

  • Controlled Cooling:

    • Remove from heat and place the flask on a cork ring or wood block (insulation).

    • Allow to cool slowly to room temperature (20–25°C) over 2 hours.

    • Observation: Shiny, plate-like crystals should form. Rapid cooling yields amorphous powder that traps impurities.

  • Deep Cooling:

    • Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][2]

    • Wash 1: Rinse the cake with 2 mL of ice-cold 0.5 M HCl.

    • Wash 2: Rinse with 5 mL of cold Isopropanol (removes water).

    • Wash 3: Rinse with 10 mL of Diethyl Ether (facilitates drying).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours over P₂O₅ or silica desiccant.

Decision Logic & Workflow

The following diagram illustrates the decision process based on the impurity profile of your crude material.

PurificationWorkflow Start Crude 4-Benzyloxybenzamidine HCl Wash Ether Trituration (Remove Nitrile) Start->Wash Check Impurity Analysis (HPLC/NMR) HighNH4 High NH4Cl (>10%) Check->HighNH4 High Inorganic Load LowNH4 Low NH4Cl (<5%) Check->LowNH4 Clean Synthesis Desalt Protocol 1: Ethanol Extraction (Remove Insolubles) HighNH4->Desalt Recryst Protocol 2: Recrystallization (0.5 M HCl) LowNH4->Recryst Desalt->Recryst Final Pure Product (>98%) MP: ~218-224°C Recryst->Final Wash->Check

Figure 1: Purification decision tree based on initial crude purity analysis.

Quality Control & Troubleshooting

Analytical Checkpoints
  • Melting Point: Pure 4-benzyloxybenzamidine HCl typically melts between 218–224°C (decomposition). A broad range <200°C indicates wet salt or amide contamination.

  • Silver Nitrate Test: Dissolve a small amount in water and add AgNO₃. A heavy white precipitate confirms the presence of Chloride (counter-ion). This confirms it is the salt, not the free base.

  • 1H-NMR (DMSO-d6):

    • Look for the benzyloxy CH₂ singlet at ~5.2 ppm.

    • Amidine protons typically appear as broad singlets around 9.0–9.5 ppm.

    • Impurity Check: A sharp singlet at ~7.8 ppm often indicates the Amide impurity (CONH₂).

Troubleshooting Table
ProblemDiagnosisSolution
Oiling Out Solution is too concentrated or cooling too fast.Re-heat, add 10% more solvent (0.5 M HCl), and cool very slowly with vigorous stirring.
Low Yield Product is too soluble in water.Use the "Salting Out" effect: Add NaCl to the mother liquor or switch to Isopropanol/Ether recrystallization.
Yellow Color Oxidation or trace aniline impurities.Add activated charcoal (1% w/w) during the hot dissolution step, stir for 5 mins, then hot filter.

References

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved October 26, 2023, from [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023, from [Link]

  • Beilstein Institute. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: Strategic Utilization of 4-Benzyloxy-benzamidine in Heterocyclic Scaffold Construction

Executive Summary This application note details the strategic use of 4-benzyloxy-benzamidine (and its hydrochloride salt) as a linchpin building block in medicinal chemistry. Uniquely positioned at the intersection of nu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 4-benzyloxy-benzamidine (and its hydrochloride salt) as a linchpin building block in medicinal chemistry. Uniquely positioned at the intersection of nucleophilic reactivity and protective group strategy, this molecule serves two critical functions:

  • The Amidine Head: Acts as a 1,3-binucleophile for the rapid construction of nitrogen-rich heterocycles (pyrimidines, imidazoles, triazines).

  • The Benzyloxy Tail: Provides a robust, lipophilic masking group for a phenol, facilitating cell permeability during early synthesis stages and allowing for late-stage diversification via hydrogenolysis.

This guide provides validated protocols for coupling this building block to form bioactive scaffolds, specifically targeting serine protease inhibitors (e.g., Factor Xa, Thrombin) and GPCR ligands.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-(Benzyloxy)benzimidamide
Common Form Hydrochloride Salt (HCl)
MW (Free Base) 226.28 g/mol
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water (unless salt form)
pKa (Amidine) ~11.6 (Requires strong base for free-basing)
Storage Hygroscopic; Store under inert atmosphere at -20°C

Critical Handling Note: Commercial supplies are typically the hydrochloride salt . Direct use in condensation reactions without prior neutralization (free-basing) often leads to low yields due to protonation of the electrophile or catalyst inhibition. All protocols below incorporate an in-situ neutralization step.

Application Module A: Pyrimidine Synthesis (The Pinner-Like Condensation)

The most prevalent application of 4-benzyloxy-benzamidine is the synthesis of 2-arylpyrimidines. This scaffold mimics the S1 pocket binding element of many trypsin-like serine protease inhibitors.

Mechanistic Insight

The reaction proceeds via a base-catalyzed condensation with 1,3-dicarbonyl equivalents (e.g.,


-keto esters, malonates). The amidine nitrogen attacks the more electrophilic carbonyl, followed by cyclization and dehydration.
Validated Protocol: Synthesis of 2-(4-(Benzyloxy)phenyl)-pyrimidin-4-ol

Target Audience: MedChem synthesis of tautomerizable pyrimidones.

Reagents:

  • 4-Benzyloxy-benzamidine HCl (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv) - Freshly prepared or 21 wt% in EtOH

  • Ethanol (Anhydrous)

Step-by-Step Workflow:

  • Free-Basing: In a dry round-bottom flask under Argon, suspend 4-benzyloxy-benzamidine HCl (10 mmol) in anhydrous ethanol (40 mL).

  • Base Addition: Add NaOEt solution (25 mmol) dropwise at 0°C. Stir for 15 minutes. The solution should clarify as the free base forms, though NaCl may precipitate.

  • Coupling: Add ethyl acetoacetate (12 mmol) dropwise.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 6–12 hours. Monitor by LC-MS (Target M+H: ~279).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate solvent to ~10 mL.

    • Pour residue into ice-water (100 mL).

    • Acidify carefully with 1M HCl to pH ~4–5. The pyrimidinol (often existing as the pyrimidone tautomer) will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH/DMF if necessary.

Data: Electrophile Scope Table
Electrophile PartnerReaction ConditionsResulting HeterocycleTypical Yield
Ethyl Acetoacetate NaOEt/EtOH, Reflux6-Methyl-pyrimidin-4-ol75-85%
Acetylacetone NaOEt/EtOH, Reflux4,6-Dimethyl-pyrimidine80-90%
Diethyl Malonate NaOEt/EtOH, Reflux4,6-Dihydroxy-pyrimidine60-70%
Chalcone (

-unsat. ketone)
NaOH/EtOH, Reflux4,6-Diaryl-pyrimidine55-65%

Application Module B: 1,2,4-Oxadiazole Synthesis (Bioisostere Construction)

For projects requiring improved metabolic stability over esters/amides, the 1,2,4-oxadiazole ring is a superior spacer.

Workflow Logic: Unlike pyrimidines, this requires a two-step sequence:

  • Conversion of Amidine to Amidoxime .

  • Coupling with Carboxylic Acid/Acyl Chloride.

Protocol Summary:

  • Amidoxime Formation: React 4-benzyloxy-benzamidine with Hydroxylamine HCl (

    
    ) and base (
    
    
    
    ) in MeOH/Water at reflux for 4 hours. Isolate the
    
    
    -hydroxy-4-(benzyloxy)benzimidamide.
  • Cyclization: Dissolve the amidoxime (1 equiv) and the carboxylic acid partner (1.1 equiv) in DMF. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Heat to 100°C for cyclodehydration.

Application Module C: The "Switch" (Deprotection Strategy)

The 4-benzyloxy group is not just a structural feature; it is a latent phenol . Once the heterocyclic core is constructed, removing the benzyl group reveals the phenol, which can then be:

  • Used as a hydrogen bond donor in the active site.

  • Alkylated to introduce solubilizing groups (e.g., PEG chains, basic amines).

Validated Protocol: Catalytic Hydrogenolysis

Note: This method is superior to acid hydrolysis (HBr/AcOH) as it preserves the amidine/heterocycle integrity.

Reagents:

  • Substrate (Benzyl-protected heterocycle)

  • 10% Pd/C (10 wt% loading)

  • Ammonium Formate (5 equiv) or

    
     balloon
    
  • Solvent: MeOH:THF (1:1)

Procedure:

  • Dissolve substrate in MeOH/THF. Nitrogen purge the vessel.

  • Add 10% Pd/C carefully (pyrophoric risk).

  • Add Ammonium Formate (safer hydrogen source than gas balloons for small scale).

  • Reflux for 1–2 hours.

  • Filtration: Filter hot through Celite to remove Pd.

  • Isolation: Concentrate filtrate. The product is the free phenol.

Visualization of Pathways

Diagram 1: Strategic Divergence Workflow

This diagram illustrates how 4-benzyloxy-benzamidine serves as the central node for diverse scaffold synthesis.

G Start 4-Benzyloxy- benzamidine HCl FreeBase Free Amidine (Reactive Species) Start->FreeBase NaOEt/EtOH Neutralization Amidoxime Amidoxime Intermediate FreeBase->Amidoxime + HydroxylAmine Pyrimidine 2-Aryl-Pyrimidine (Kinase/Protease Inhibitor) FreeBase->Pyrimidine + BetaKeto Reflux Imidazole Imidazole Scaffold FreeBase->Imidazole + Glyoxal BetaKeto 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate) HydroxylAmine Hydroxylamine (NH2OH) Glyoxal Glyoxal/ Alpha-Halo Ketones Oxadiazole 1,2,4-Oxadiazole (Amide Bioisostere) Amidoxime->Oxadiazole + R-COOH Cyclodehydration Phenol Free Phenol (Active H-Bond Donor) Pyrimidine->Phenol H2, Pd/C (Deprotection) Oxadiazole->Phenol H2, Pd/C Imidazole->Phenol H2, Pd/C

Caption: Divergent synthesis pathways originating from 4-benzyloxy-benzamidine to key medicinal scaffolds.

Diagram 2: Mechanism of Pyrimidine Cyclization

Detailed electron flow for the Application Module A protocol.

Mechanism Step1 Amidine Nucleophilic Attack (on Ketone Carbon) Step2 Tetrahedral Intermediate Step1->Step2 Step3 Loss of Water (Imine Formation) Step2->Step3 Step4 Intramolecular Attack (on Ester Carbon) Step3->Step4 Step5 Loss of Ethanol Step4->Step5 Final Aromatized Pyrimidine Step5->Final

Caption: Step-wise mechanistic flow for the base-catalyzed Pinner-type condensation.

References

  • Pruitt, J. R., et al. (1998). "Isoxazolines and Isoxazoles as Factor Xa Inhibitors." Journal of Medicinal Chemistry, 41(19), 3635–3644.

    • Context: Establishes the utility of benzamidine deriv
  • Organic Chemistry Portal. "Synthesis of Pyrimidines."

    • Context: General mechanistic grounding for amidine-dicarbonyl condens
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[2][3] Wiley-Interscience.

    • Context: Authoritative source for benzyl ether deprotection (Hydrogenolysis protocols).
  • Vertex AI Search Results. (2025). "Synthesis of 1,2,4-oxadiazoles from benzamidines." 4

    • Context: Protocol validation for oxadiazole formation via CDI activ
  • Chem-Impex. "4-Benzyloxybenzamidine hydrochloride Product Page." 5

    • Context: Physical property verific

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Stability Management of 4-Benzyloxy-Benzamidine

Introduction: The Amidine Dilemma Researchers frequently encounter a paradox when using 4-benzyloxy-benzamidine (4-BZA) . As a potent serine protease inhibitor, it is often required in buffers with pH ranges (pH 8.0–9.5)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amidine Dilemma

Researchers frequently encounter a paradox when using 4-benzyloxy-benzamidine (4-BZA) . As a potent serine protease inhibitor, it is often required in buffers with pH ranges (pH 8.0–9.5) that optimize enzyme activity or protein stability. However, these basic conditions directly accelerate the degradation of the inhibitor itself.

This guide provides a mechanistic understanding of this instability and actionable protocols to ensure experimental integrity.

Module 1: The Mechanism of Failure

To prevent degradation, one must understand the "switch" that triggers it. 4-BZA exists in an equilibrium between two states: the stable Amidinium cation and the reactive Free Base .

The Hydrolysis Pathway

Hydrolysis is not a random event; it is driven by the deprotonation of the amidine group.

  • pH < pKa (Acidic/Neutral): The molecule is protonated (Amidinium). The positive charge repels nucleophiles (like

    
    ). Stability is High. 
    
  • pH > pKa (Basic): The molecule loses a proton, becoming a neutral Free Base. The central carbon becomes highly electrophilic and susceptible to attack by hydroxide ions. Stability is Low.

Visualizing the Decay

The following diagram illustrates the transition from the active inhibitor to the inactive byproduct.

G Amidinium Amidinium Cation (Protonated, Active) STABLE FreeBase Neutral Free Base (Deprotonated) REACTIVE Amidinium->FreeBase pH > 10 (-H+) Intermediate Tetrahedral Intermediate FreeBase->Intermediate +OH- (Rate Limiting) Amide 4-Benzyloxy-benzamide (Inactive Byproduct) Intermediate->Amide Irreversible Ammonia Ammonia (NH3) Intermediate->Ammonia

Figure 1: The hydrolysis mechanism. Note that the reaction rate increases logarithmically as pH approaches the pKa (~11.6).

Module 2: Diagnostic Troubleshooting

How do you know if your inhibitor has degraded? Use this diagnostic flow before trusting your assay results.

Symptom Checker
SymptomProbable CauseVerification Method
Loss of Inhibition Hydrolysis to inactive amideRun a control assay with fresh inhibitor.
pH Drift (Basic

Acidic)
Release of ammonia/acidsCheck buffer pH; degradation releases

.
Precipitation Formation of insoluble amideVisual inspection; 4-benzyloxy-benzamide is less soluble than the amidine salt.
Analytical Confirmation

If you suspect degradation, verify using LC-MS or HPLC .

  • Intact 4-BZA: Detects as

    
     (Amidine mass).
    
  • Degraded Product: Detects as

    
     (Mass shift due to 
    
    
    
    replacing
    
    
    ) or distinct retention time shift (Amides are less polar than Amidines).

Module 3: Prevention Protocols

Protocol A: The "Fresh-Spike" Method (For Basic Buffers)

Use this when your experiment requires pH > 8.0.

Rationale: Hydrolysis is time-dependent. By minimizing the time the molecule spends in the "danger zone" (basic pH), you preserve activity.

  • Prepare Stock: Dissolve 4-BZA in anhydrous DMSO at 1000x concentration.

    • Why DMSO? It prevents hydrolysis during storage (no water present).

  • Aliquot & Freeze: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare Buffer: Set up your assay buffer (e.g., Tris pH 8.5) without the inhibitor.

  • The Spike: Add the 4-BZA stock to the buffer immediately (< 5 mins) before adding the enzyme/protein.

  • Mix & Run: Proceed with the experiment instantly.

Protocol B: Buffer Optimization Strategy

Use this to design stable long-term storage buffers.

Workflow Start Select Buffer pH Check Is pH > 8.0? Start->Check Acidic pH < 7.0 (Citrate, MES) Check->Acidic No Neutral pH 7.0 - 8.0 (HEPES, MOPS) Check->Neutral No Basic pH > 8.0 (Tris, Glycine) Check->Basic Yes Action1 Stable for weeks at 4°C Acidic->Action1 Action2 Stable for days at 4°C Neutral->Action2 Action3 UNSTABLE Use Protocol A (Fresh Spike) Basic->Action3

Figure 2: Decision matrix for buffer selection based on stability requirements.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store 4-BZA in water at -20°C? A: It is risky. While freezing slows hydrolysis, the freeze-thaw process can create localized pH gradients or precipitate the salt. Best Practice: Store as a dry powder or in anhydrous DMSO. If water is mandatory, ensure the pH is acidic (pH 4–6) before freezing [1].

Q2: My protein requires pH 9.5. Will 4-BZA work? A: Yes, but only transiently. At pH 9.5, the half-life of benzamidine derivatives drops significantly (often to days or hours depending on temperature) [2]. You must add the inhibitor immediately before the assay. Do not store the protein-inhibitor complex overnight at this pH if you need to guarantee inhibition.

Q3: Does the benzyloxy group make it more stable than standard benzamidine? A: Marginally. The benzyloxy group is an electron donor via resonance, which can slightly stabilize the cationic form. However, it does not prevent the fundamental susceptibility of the amidine carbon to nucleophilic attack at high pH. Treat it with the same caution as generic benzamidine [3].

Q4: I see a precipitate after adding the inhibitor to my basic buffer. What is it? A: This is likely the free base form of the inhibitor or the hydrolyzed amide . The free base is less soluble in water than the hydrochloride salt. Ensure your DMSO stock is highly concentrated so the final DMSO % is low (<1%), or switch to a slightly lower pH to maintain the soluble cationic state.

References

  • MedChemExpress. (2023). D-Cl-amidine hydrochloride Technical Data Sheet. Retrieved from

  • Yu, L., et al. (2021).[1][2] Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water.[1][2][3][4] ChemRxiv.[1][2] Retrieved from

  • Selleck Chemicals. (2023). Cl-amidine Chemical Properties and Stability.[5] Retrieved from

  • BenchChem. (2023). Technical Support Center: Stabilizing Amidine Functional Groups in Solution. Retrieved from

Sources

Optimization

4-benzyloxy-benzamidine precipitation in cell culture media

Technical Support Center: 4-Benzyloxy-Benzamidine (4-BBA) Solubility Guide Case ID: SOL-4BBA-001 | Status: Open | Priority: High Executive Summary You are experiencing precipitation of 4-benzyloxy-benzamidine (4-BBA) upo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Benzyloxy-Benzamidine (4-BBA) Solubility Guide Case ID: SOL-4BBA-001 | Status: Open | Priority: High

Executive Summary

You are experiencing precipitation of 4-benzyloxy-benzamidine (4-BBA) upon dilution into cell culture media. This is a known physicochemical phenomenon driven by the "Hydrophobic Shock" effect. While the parent compound (Benzamidine) is relatively water-soluble, the addition of the benzyloxy group significantly increases the partition coefficient (LogP), pushing the molecule toward aggregation in aqueous environments—especially when transitioning from a high-dielectric solvent (DMSO) to a high-ionic-strength buffer (Media).

This guide provides the root cause analysis, a corrected "Intermediate Dilution" protocol, and troubleshooting FAQs to ensure soluble, bioavailable delivery of your compound.

Part 1: The Root Cause (Physicochemical Analysis)

To solve the precipitation, we must understand the molecule's behavior.

1. The Lipophilic Shift Benzamidine (parent) has a LogP of ~0.7 (Hydrophilic). The addition of a benzyloxy group adds an aromatic ring and an ether linkage, shifting the LogP to approximately 2.5 – 3.2 (Lipophilic). This drastic shift means 4-BBA "hates" water 100x more than standard Benzamidine.

2. The Kinetic Crash (The "Cloud" Effect) When you pipette 100% DMSO stock directly into aqueous media:

  • DMSO Diffusion: DMSO diffuses into the water faster than the drug molecules can disperse.

  • Local Supersaturation: The drug is left behind in a "water-rich" pocket where its concentration exceeds its solubility limit.

  • Nucleation: Micro-crystals form instantly (cloudiness). Once formed, these are thermodynamically stable and will not re-dissolve easily, even with vortexing.

3. Ionic Strength & Salting Out Cell culture media (DMEM/RPMI) is high in salts (NaCl, KCl). High ionic strength reduces the solubility of organic molecules ("Salting Out" effect), making media a harsher environment than pure water or PBS.

Visualizing the Crash Mechanism

PrecipitationMechanism cluster_0 The 'Crash' Zone Stock DMSO Stock (Solvated) Injection Direct Injection into Media Stock->Injection Pipette Shock Solvent Exchange (DMSO leaves drug) Injection->Shock Rapid Diffusion Nucleation Local Supersaturation (Nucleation) Shock->Nucleation > Solubility Limit Precipitate Precipitate (Bio-unavailable) Nucleation->Precipitate Aggregation

Figure 1: The kinetic mechanism of precipitation. Rapid solvent exchange creates a local environment where drug concentration exceeds solubility, forcing irreversible crystallization.

Part 2: The Solution – "Intermediate Dilution" Protocol

Do NOT add DMSO stock directly to the cell culture dish. Use this 3-step "Intermediate Dilution" method to ease the compound into the aqueous phase.

Reagents Required
  • Stock: 4-BBA in anhydrous DMSO (Recommended: 10 mM - 50 mM).

  • Intermediate Buffer: Sterile PBS (pH 7.4) or Serum-Free Media.

  • Final Vehicle: Complete Cell Culture Media (with Serum).

Step-by-Step Workflow

Step 1: The Pre-Dilution (The "Cushion") Prepare a 10x working concentration in an intermediate buffer (PBS) or serum-free media.

  • Technique: Place the PBS in a tube. While vortexing the PBS , slowly add the DMSO stock dropwise.

  • Why? Vortexing dissipates the DMSO instantly, preventing the "local supersaturation" pockets described in Figure 1.

Step 2: The Serum Bind (Optional but Recommended) If your assay allows, add the 10x solution to media containing Fetal Bovine Serum (FBS) before adding to cells.

  • Why? Serum albumin (BSA) acts as a "molecular chaperone," binding lipophilic drugs and keeping them in solution (preventing crashing) while slowly releasing them to cells.

Step 3: Final Application Add the pre-diluted media to your cells.

Protocol Visualization

DilutionProtocol Stock 1. DMSO Stock (e.g., 50 mM) Dropwise 3. Add Stock Dropwise (Prevent Shock) Stock->Dropwise Vortex 2. VORTEX PBS/Media (Continuous Motion) Vortex->Dropwise Dynamic Mixing Intermediate 4. Intermediate Solution (10x Conc. / 10% DMSO) Dropwise->Intermediate Final 5. Add to Cell Culture (1x Conc. / <1% DMSO) Intermediate->Final

Figure 2: The "Golden Path" workflow. By introducing the stock into a moving vortex of buffer, you prevent the formation of supersaturated zones.

Part 3: Troubleshooting FAQs

Q1: The solution turns cloudy immediately upon adding to PBS. What now?

  • Diagnosis: Your concentration is likely above the thermodynamic solubility limit of the free base.

  • Fix:

    • Check the Salt Form: Are you using 4-BBA Free Base or Hydrochloride (HCl)? The Free Base is nearly insoluble in water. You must use the HCl salt for aqueous assays [1].

    • Warm It Up: Gently warm the PBS to 37°C before mixing. Cold buffers decrease solubility.

    • Sonicate: If a faint cloud appears, sonicate for 5 minutes. If it doesn't clear, you must lower the concentration.

Q2: Can I just filter the media if it precipitates?

  • ABSOLUTELY NOT.

  • Reason: If you see precipitate and filter it (0.22 µm), you are physically removing the drug. You will treat your cells with a mystery concentration (likely near zero), leading to false-negative results.

Q3: Does serum (FBS) help or hurt?

  • Help: Serum proteins (Albumin/Globulins) bind 4-BBA, significantly increasing its apparent solubility and preventing precipitation.

  • Hurt: High protein binding reduces the free fraction of the drug available to inhibit the protease.

  • Recommendation: If using >10% FBS, you may need to increase the dosing concentration slightly to account for the "protein sink" effect.

Q4: What is the maximum DMSO concentration my cells can tolerate?

  • Rule of Thumb: Most mammalian cells tolerate up to 0.5% (v/v) DMSO.

  • Calculation: If your stock is 50 mM and you need 50 µM final, your dilution is 1:1000 (0.1% DMSO). This is safe. If you need 500 µM, you hit 1% DMSO, which may induce cytotoxicity or differentiation artifacts.

Part 4: Data & Specifications

Solubility & Properties Table

PropertyBenzamidine (Parent)4-Benzyloxy-BenzamidineImpact on Protocol
LogP (Est.) 0.7 (Hydrophilic)~2.8 (Lipophilic)4-BBA requires slower dilution.
Water Solubility High (~50 mg/mL)Low (<1 mg/mL for Free Base)Use HCl salt form strictly.
pKa ~11.6~11.0Cationic at pH 7.4 (Good for solubility).
Storage (Stock) -20°C (DMSO)-20°C (DMSO)Avoid freeze/thaw cycles (absorbs water).

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound precipitation: strategies for troubleshooting. Drug Discovery Today, 11(9-10), 446-451.
  • Popa-Burke, I., et al. (2014).[1] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[1][2] Retrieved from [Link]

  • PubChem. (2025).[3] Benzamidine - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Benzyloxy-benzamidine

Welcome to the technical support center for the synthesis of 4-benzyloxy-benzamidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-benzyloxy-benzamidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly addressing the issue of low yield. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.

Troubleshooting Guide: Addressing Low Yield and Impurities

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 4-benzyloxy-benzamidine, which is typically prepared from 4-benzyloxybenzonitrile via the Pinner reaction.

Question 1: My overall yield of 4-benzyloxy-benzamidine hydrochloride is consistently low. What are the primary factors to investigate?

Answer: Low yields in this multi-step synthesis can arise from several stages of the process. A systematic evaluation is key. The most common culprits are:

  • Inefficient Pinner Reaction: The initial conversion of 4-benzyloxybenzonitrile to the corresponding ethyl imidate hydrochloride (the "Pinner salt") is often the most critical and problematic step. This reaction is highly sensitive to reaction conditions.

  • Incomplete Ammonolysis: The subsequent reaction of the Pinner salt with ammonia to form the amidine can be sluggish or incomplete if not performed under optimal conditions.

  • Side Reactions and Impurities: The presence of water is detrimental, leading to the hydrolysis of the nitrile starting material or the imidate intermediate, forming 4-benzyloxybenzamide or 4-benzyloxybenzoic acid, respectively.[1][2][3][4]

  • Product Loss During Work-up and Purification: Significant amounts of the desired product can be lost during isolation and purification steps, especially if the hydrochloride salt's solubility properties are not properly managed.[1]

  • Purity of Starting Materials: The quality of the initial 4-benzyloxybenzonitrile is crucial. Impurities can inhibit the reaction or introduce contaminants that are difficult to remove later.[1]

Below is a decision tree to guide your troubleshooting process.

G start Low Yield of 4-Benzyloxy-benzamidine HCl check_pinner Analyze Pinner Reaction Step (LC-MS or TLC of quenched aliquot) start->check_pinner If SM is pure, investigate reaction check_sm Verify Starting Material Purity start->check_sm First, rule out input issues sub_pinner_incomplete Is Pinner reaction incomplete? check_pinner->sub_pinner_incomplete check_ammonolysis Analyze Ammonolysis Step (LC-MS or TLC) sub_ammonolysis_incomplete Is ammonolysis incomplete? check_ammonolysis->sub_ammonolysis_incomplete check_workup Evaluate Workup & Purification sol_workup Solution: - Minimize water during workup. - Use appropriate recrystallization solvent (e.g., Ethanol/Ether). - Avoid overly aggressive washing. check_workup->sol_workup sub_pinner_side_products Are side products observed? (e.g., 4-benzyloxybenzamide) sub_pinner_incomplete->sub_pinner_side_products No sol_pinner_incomplete Solution: - Ensure strictly anhydrous conditions. - Increase reaction time. - Check HCl saturation. - Maintain low temperature (0°C). sub_pinner_incomplete->sol_pinner_incomplete Yes sub_pinner_side_products->check_ammonolysis No sol_pinner_side_products Solution: - RIGOROUSLY exclude moisture. - Use anhydrous solvents (e.g., dioxane). - Ensure glassware is oven-dried. sub_pinner_side_products->sol_pinner_side_products Yes sub_ammonolysis_incomplete->check_workup No sol_ammonolysis Solution: - Use excess ammonia (ethanolic NH3). - Increase reaction time or temperature moderately. - Ensure Pinner salt is fully dissolved/suspended. sub_ammonolysis_incomplete->sol_ammonolysis Yes

Caption: Troubleshooting decision tree for 4-benzyloxy-benzamidine synthesis.

Question 2: The Pinner reaction is not proceeding to completion. How can I optimize this critical step?

Answer: The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt).[5][6][7][8] Its success hinges on careful control of the reaction environment.

  • Causality of Anhydrous Conditions: The reaction begins with the protonation of the nitrile nitrogen by hydrogen chloride. This makes the nitrile carbon highly electrophilic and susceptible to attack by the alcohol (e.g., ethanol).[9] If water is present, it can compete with the alcohol as a nucleophile, leading to the formation of the corresponding amide upon tautomerization, which is a common and often irreversible side reaction. Furthermore, the Pinner salt intermediate is itself highly susceptible to hydrolysis.[9]

  • Temperature Control is Critical: Pinner salts are thermodynamically unstable and can undergo rearrangement or decomposition at elevated temperatures.[5][6] Running the reaction at 0°C or below is crucial to prevent the formation of byproducts and ensure the stability of the intermediate imidate hydrochloride.[6]

  • HCl Saturation: The reaction requires a high concentration of anhydrous HCl. It is standard practice to bubble dry HCl gas through the cold (0°C) solution of the nitrile in anhydrous alcohol until the solution is saturated and the mass has increased appropriately. Using pre-prepared solutions of HCl in an organic solvent (like dioxane) is also a viable, and often more convenient, method.[6]

Table 1: Pinner Reaction Optimization Parameters

ParameterStandard ConditionTroubleshooting ActionRationale
Solvent/Reagent Anhydrous EthanolSwitch to Anhydrous Dioxane or THF.Ensures a truly anhydrous environment.
Temperature 0 °CMaintain temperature between -5 to 0 °C.Prevents thermal decomposition of the unstable Pinner salt intermediate.[5][6]
HCl Source Anhydrous HCl gasUse a certified solution of HCl in dioxane.Provides better control over the amount of HCl added and can be less hazardous to handle.
Reaction Time 12-24 hoursExtend to 48 hours, monitoring by TLC.Electronically, the benzyloxy group is slightly donating, which can slow the reaction compared to electron-poor nitriles.[5]
Question 3: My final product is impure after ammonolysis. What are the likely contaminants and how can they be removed?

Answer: The presence of impurities indicates that side reactions occurred or the reaction was incomplete.

  • Likely Impurities:

    • 4-Benzyloxybenzonitrile: Unreacted starting material.

    • 4-Benzyloxybenzamide: Formed from the hydrolysis of the Pinner salt intermediate before or during ammonolysis.

    • Ethyl 4-benzyloxybenzoate: Formed if the Pinner salt is hydrolyzed with water during workup.[5]

  • Purification Strategy: The desired product is the hydrochloride salt, which is typically a crystalline solid.

    • Trituration: After concentrating the reaction mixture, triturating the crude solid with a non-polar solvent like diethyl ether or hexane can help remove less polar impurities such as unreacted nitrile.

    • Recrystallization: This is the most effective method for purifying the hydrochloride salt. A common and effective solvent system is ethanol/diethyl ether. Dissolve the crude salt in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity persists. Cooling the mixture will induce crystallization of the pure product.[10][11]

    • Acid-Base Extraction (Use with Caution): While tempting, converting the amidine hydrochloride to the free base for extraction can be risky. Amidines are strong bases but can be susceptible to hydrolysis, especially in solution.[12] If this method is attempted, it must be done quickly with cold, dilute base and immediately extracted into an organic solvent.

Question 4: What are the best practices for handling and storing 4-benzyloxy-benzamidine and its hydrochloride salt?

Answer: Both the free base and the hydrochloride salt require careful handling to maintain their integrity.

  • Stability: Amidine functional groups can be prone to hydrolysis over time, especially when exposed to moisture and acidic or basic conditions.[13] The hydrochloride salt is generally more stable for long-term storage than the free base.

  • Storage: Store 4-benzyloxy-benzamidine hydrochloride in a tightly sealed container in a desiccator at low temperatures (4°C or -20°C).[14] Protect it from light. The solid material is likely more stable than solutions.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of anhydrous HCl in the Pinner reaction? A1: Anhydrous HCl acts as a catalyst. It first protonates the nitrogen atom of the nitrile group. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by a weak nucleophile like an alcohol.[9]

Q2: Can I use a different alcohol besides ethanol for the Pinner reaction? A2: Yes, other primary or secondary alcohols can be used, which will result in a different alkyl imidate salt.[9] However, ethanol is most common due to its favorable reactivity and solvent properties. Using tertiary alcohols is generally unsuccessful.[9]

Q3: How can I effectively monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is a convenient method.[1][15] To monitor the Pinner reaction, a small aliquot of the reaction mixture can be withdrawn, quenched with a mild base (like saturated sodium bicarbonate solution), and extracted with ethyl acetate. The organic layer can then be spotted on a TLC plate and eluted with a hexane/ethyl acetate mixture to check for the disappearance of the starting nitrile.

Q4: Is the benzyl protecting group stable under the Pinner reaction conditions? A4: Yes, the benzyl ether protecting group is generally stable to the strongly acidic conditions of the Pinner reaction. However, prolonged reaction times at elevated temperatures or the presence of certain impurities could potentially lead to some cleavage, although this is not a commonly reported issue for this specific substrate. Reductive cleavage, however, would be a concern if hydrogenation were used.[16]

Experimental Protocols & Reaction Schemes

Overall Reaction Scheme

The synthesis is a two-step process starting from 4-benzyloxybenzonitrile.

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis SM 4-Benzyloxybenzonitrile Int Ethyl Imidate HCl (Pinner Salt) SM->Int Anhydrous EtOH, Anhydrous HCl (g), 0°C Int2 Ethyl Imidate HCl (Pinner Salt) Prod 4-Benzyloxy-benzamidine HCl Int2->Prod Anhydrous EtOH, NH3 (g), RT

Caption: Two-step synthesis of 4-benzyloxy-benzamidine hydrochloride.

Detailed Protocol: Synthesis of 4-Benzyloxy-benzamidine HCl

Materials:

  • 4-Benzyloxybenzonitrile[17]

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas)

Step 1: Formation of Ethyl 4-benzyloxybenzimidate hydrochloride (Pinner Salt)

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future solvent, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂).

  • Reagents: To the flask, add 4-benzyloxybenzonitrile (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

  • HCl Addition: Cool the flask to 0°C in an ice-salt bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 5°C. Continue the gas addition until the solution is saturated and a significant amount of white precipitate has formed.

  • Reaction: Seal the flask and allow it to stir at 0°C for 24 hours, then let it stand at 4°C for an additional 24 hours. The Pinner salt will precipitate as a white solid.

Step 2: Conversion to 4-Benzyloxy-benzamidine hydrochloride

  • Ammonia Addition: Cool the flask containing the Pinner salt suspension back to 0°C. Bubble dry ammonia gas through the stirred suspension until it is saturated.

  • Reaction: Seal the flask and allow the mixture to warm to room temperature. Stir for 24-48 hours. The initial thick slurry should become more mobile as the reaction proceeds.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Purification: Triturate the solid with cold, anhydrous diethyl ether to remove non-polar impurities. Collect the solid by vacuum filtration.

  • Recrystallization: Recrystallize the crude 4-benzyloxy-benzamidine hydrochloride from a minimal amount of hot ethanol, followed by the addition of anhydrous diethyl ether to induce precipitation.

  • Drying: Collect the pure crystals by vacuum filtration and dry them under high vacuum.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for 4-benzoylbenzamide synthesis. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: 4-Benzoylbenzamide Synthesis. BenchChem.
  • Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc.
  • BenchChem. (n.d.). Optimizing the reaction conditions for 4-(4-Carbamoylphenoxy)benzamide synthesis. BenchChem.
  • RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC.
  • Wikipedia. (n.d.). Pinner reaction.
  • BenchChem. (n.d.). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide. BenchChem.
  • J&K Scientific. (2025). Pinner Reaction. J&K Scientific.
  • Chemistry LibreTexts. (2023). Making Amides from Nitriles.
  • NROChemistry. (n.d.). Pinner Reaction.
  • Beilstein Journals. (n.d.). A Lewis acid-promoted Pinner reaction. BJOC.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • PubChem. (n.d.). 4-Benzyloxybenzonitrile. National Institutes of Health.
  • Filo. (2024). Conversion of benzonitrile to benzonic acid reaction.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Journal of Pharmaceutical and Biomedical Analysis.
  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). Food Additives & Contaminants: Part A.
  • Google Patents. (n.d.). CN101962367A - Method for purifying bendamustine hydrochloride.
  • Google Patents. (n.d.). CN101962367B - Method for purifying bendamustine hydrochloride.

Sources

Optimization

Technical Support Center: Stability of 4-Benzyloxy-benzamidine in PBS

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is the primary stability concern for 4-benzyloxy-benzamidine in an aqueous buffer like PBS? The primary s...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 4-benzyloxy-benzamidine in an aqueous buffer like PBS?

The primary stability concern is hydrolysis of the benzamidine functional group.[1] In an aqueous environment, the carbon-nitrogen double bond of the amidine group is susceptible to nucleophilic attack by water or hydroxide ions. This reaction leads to the cleavage of the C-N bond, converting the amidine into the corresponding amide or carboxylic acid, releasing ammonia in the process. This degradation is a common pathway for many pharmaceutical compounds containing ester or amide bonds.[2]

Q2: How does the pH of the PBS solution affect the stability of 4-benzyloxy-benzamidine?

The pH of the aqueous solution is a critical factor governing the rate of hydrolysis.[2][3][4] The degradation of amidines can be catalyzed by both acidic and basic conditions.[3][5]

  • Under basic conditions (pH > 8): The rate of hydrolysis significantly increases due to the higher concentration of hydroxide ions (OH⁻), which are potent nucleophiles.[1] Studies on benzamidinium compounds have shown that the half-life can decrease dramatically as the pH increases from 9 to 13.[1]

  • Under neutral conditions (pH ≈ 7.4): Hydrolysis still occurs, but typically at a slower rate compared to basic conditions. For many experiments, this may be the most relevant pH, but stability should not be assumed, especially over long incubation periods.

  • Under acidic conditions (pH < 6): The amidine group will be protonated to form an amidinium ion. While this positive charge can repel hydronium ions, the molecule is still susceptible to water-catalyzed hydrolysis.[3]

Therefore, controlling and monitoring the pH of your PBS buffer is essential for reproducible experiments.[2]

Q3: Besides pH, what other factors can influence the degradation rate?

Several other factors can accelerate the degradation of 4-benzyloxy-benzamidine:

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6] Storing stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) is crucial to minimize degradation.[7] Long-term storage should ideally be in a frozen state.[8]

  • Buffer Composition: While PBS itself is very stable, the specific grade and preparation can matter.[9] Ensure it is free of contaminating nucleophiles or enzymatic activity (e.g., from microbial contamination).

  • Presence of Enzymes: If working with cell lysates or other biological matrices, be aware that proteases and other enzymes could potentially degrade the compound. Benzamidine itself is a known serine protease inhibitor.[10]

Experimental Design & Protocols

A well-designed stability study is crucial to understand your compound's behavior. This process is a simplified version of the "forced degradation" studies conducted in the pharmaceutical industry to identify potential degradation products and pathways.[5][11][12][13]

Core Objective: Quantify the concentration of 4-benzyloxy-benzamidine over time under specific conditions.

A validated, stability-indicating analytical method is essential for this purpose. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[14]

Protocol: Preliminary Stability Assessment of 4-Benzyloxy-benzamidine in PBS

1. Materials Preparation:

  • Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 4-benzyloxy-benzamidine in a suitable organic solvent (e.g., DMSO or Ethanol). Note: Minimize the final concentration of the organic solvent in the PBS to avoid solubility artifacts.
  • PBS Buffers: Prepare or obtain sterile 1X PBS at the pH values you wish to test (e.g., pH 6.0, 7.4, and 8.0). Verify the pH of each buffer with a calibrated pH meter.
  • Quenching Solution: An acidic solution (e.g., 1% formic acid in acetonitrile) to stop the degradation reaction at each time point.

2. Experimental Setup:

  • Label sets of microcentrifuge tubes for each pH condition and time point.
  • Pre-warm or pre-cool the PBS buffers to the desired incubation temperature (e.g., 4°C, 25°C, 37°C).
  • Spike the compound stock solution into the PBS buffer to achieve the final desired concentration (e.g., 10 µM). Vortex briefly to mix. This is your t=0 (time zero) starting point.

3. Time-Point Sampling:

  • Immediately withdraw an aliquot from each pH condition (e.g., 100 µL) and add it to a tube containing an equal volume of the quenching solution. This is your t=0 sample.
  • Incubate the remaining solutions at the desired temperature.
  • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them in the same manner.
  • Store all quenched samples at -20°C or colder until analysis.

4. HPLC-UV Analysis:

  • Method: Use a reverse-phase C18 column. A gradient method is often best to separate the parent compound from more polar degradation products.
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Detection: Set the UV detector to the λmax of 4-benzyloxy-benzamidine.
  • Analysis: Inject the quenched samples. The peak area of the parent compound will decrease over time if degradation occurs. New peaks, corresponding to degradation products, may appear.
Data Presentation & Interpretation

Summarize your results in a table to clearly visualize the stability profile.

Time (hours)% Remaining (pH 6.0, 37°C)% Remaining (pH 7.4, 37°C)% Remaining (pH 8.0, 37°C)
0100%100%100%
199.5%98.2%94.1%
299.1%96.5%88.5%
498.2%93.1%78.3%
896.5%86.7%61.3%
2490.1%65.4%22.7%
This is a table with example data for illustrative purposes.

From this data, you can conclude that the compound is significantly less stable at pH 8.0 compared to neutral or slightly acidic conditions at 37°C.

Visualizing the Process

Degradation Pathway

The primary degradation pathway is the hydrolysis of the amidine group.

G cluster_0 Reaction in PBS Parent 4-Benzyloxy-benzamidine Product1 4-Benzyloxy-benzoic acid Parent->Product1 + 2 H2O (Hydrolysis) Product2 Ammonia (NH3) Parent->Product2

Caption: Hydrolysis of 4-benzyloxy-benzamidine in aqueous buffer.

Experimental Workflow

This diagram outlines the key steps in performing a stability study.

G A 1. Prepare Stock Solution & PBS Buffers (Varying pH) B 2. Spike Compound into PBS (Start t=0) A->B C 3. Incubate at Controlled Temperature B->C D 4. Sample at Time Points (e.g., 0, 1, 4, 24h) C->D E 5. Quench Reaction (e.g., with Acidic Acetonitrile) D->E F 6. Analyze by HPLC-UV E->F G 7. Quantify % Remaining & Plot Data F->G

Caption: Workflow for assessing compound stability in PBS.

Troubleshooting Guide

Q: My compound seems to be disappearing almost instantly, even at t=0. What's wrong?
  • Issue: Poor solubility.

  • Explanation: The compound may be precipitating out of the PBS solution, especially if the concentration of the organic solvent from the stock is too high or the compound's aqueous solubility is very low. What appears to be degradation is actually the compound crashing out of solution.

  • Solution:

    • Visually inspect the solution for cloudiness or precipitate.

    • Centrifuge the t=0 sample and analyze both the supernatant and a resuspended pellet.

    • Reduce the final concentration of the compound in the assay or explore the use of a co-solvent if appropriate for your downstream application.

Q: I see multiple new peaks in my HPLC chromatogram. How do I know which are degradation products?
  • Issue: Differentiating degradation products from impurities or artifacts.

  • Explanation: The starting material may not be 100% pure, or peaks could arise from the buffer or solvent.

  • Solution:

    • Run Controls: Analyze a "blank" sample containing only PBS and the quenching solution. This will identify any peaks from the matrix itself.

    • Analyze Starting Material: Inject a sample of your stock solution diluted in the mobile phase to identify any pre-existing impurities.

    • Look for Trends: True degradation products should show a corresponding increase in peak area as the parent compound's peak area decreases over time.

Q: My results are not reproducible between experiments. What could be the cause?
  • Issue: Inconsistent experimental conditions.

  • Explanation: Minor variations in pH, temperature, or incubation time can lead to significant differences in results, especially for sensitive compounds.

  • Solution:

    • Calibrate Instruments: Always use a freshly calibrated pH meter.

    • Ensure Temperature Control: Use a calibrated incubator or water bath. Avoid leaving samples on the benchtop for extended periods.

    • Precise Timing: Be as consistent as possible with your sampling times.

    • Buffer Freshness: Use freshly prepared or properly stored sterile PBS to avoid pH drift or microbial growth.[9]

G box box Start Unexpectedly Rapid Compound Loss? Is_T0_Low Is t=0 reading significantly < 100%? Start->Is_T0_Low Yes_Sol Potential Solubility Issue. Check for precipitate. Lower concentration. Is_T0_Low->Yes_Sol Yes No_Deg Potential Rapid Degradation. Are conditions harsh (High pH / Temp)? Is_T0_Low->No_Deg No Yes_Deg Confirm with LC-MS. Lower temperature. Use lower pH buffer. No_Deg->Yes_Deg Yes No_Repro Results not reproducible? No_Deg->No_Repro No Check_Cond Verify pH meter calibration. Check incubator temperature. Use fresh buffer. No_Repro->Check_Cond

Caption: Troubleshooting flowchart for stability experiments.

References

  • Yu, L., Cullen, D., Morshedi, M., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. Available at: [Link]

  • Bagal, D. B., et al. (2013). Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate. Available at: [Link]

  • Mennenga, A. G., Johnson, A. L., & Nagorski, R. (2009). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. Semantic Scholar. Available at: [Link]

  • Talati, A.S., & Dave, H.N. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Raval, D. K., et al. (2014). Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Alsante, K. M., et al. (2003). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available at: [Link]

  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]

  • Ligas, M. (2023). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • Kumar, V., & Sharma, V. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

  • Oszczapowicz, I., Oszczapowicz, J., & Ulańska, E. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

  • Google Patents. (2017). CN106565541A - Synthesis method for benzamidine derivatives.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Sharma, D., et al. (2016). Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody. Pharmaceutical Technology. Available at: [Link]

  • Wikipedia. (n.d.). Benzamidine. Available at: [Link]

  • ResearchGate. (2019). How to determine the stability of Phosphate buffered saline (PBS)?. Available at: [Link]

  • Protein Expression Facility. (n.d.). BACTERIAL PRODUCTION. Available at: [Link]

  • Ozgun, A. C., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. MDPI. Available at: [Link]

  • Batty, K. T., et al. (2022). Stability of benzylpenicillin for continuous intravenous infusions: An isotonic formulation for therapeutic use and a low-dose formulation for clinical trial. PubMed. Available at: [Link]

  • Gholami, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Available at: [Link]

  • Fisher Scientific. (2020). Buffered Saline Solutions Product Information Sheet. Available at: [Link]

  • Hamilton-Miller, J. M. T. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Benzyloxy-benzamidine Analysis

Ticket ID: #AMIDINE-TAIL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Triage & Diagnostics User Problem: "I am seeing severe peak tailing (As > 2.0) for 4-benzyloxy-benzamidine on my...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDINE-TAIL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Triage & Diagnostics

User Problem: "I am seeing severe peak tailing (As > 2.0) for 4-benzyloxy-benzamidine on my C18 column. It’s ruining my resolution and integration."

Specialist Analysis: This is a classic "Amidine Trap." 4-benzyloxy-benzamidine is a "dual-nature" molecule:

  • Hydrophobic Tail: The benzyloxy group drives strong retention on C18.

  • Super-Basic Head: The benzamidine group has a pKa of ~11.6. At standard HPLC pH (2–8), it is fully protonated (

    
    ).
    

The Root Cause: The tailing is almost certainly caused by Cation Exchange . The positively charged amidine interacts electrostatically with residual, negatively charged silanol groups (


) on the silica surface. This secondary interaction is slower than the primary hydrophobic partition, causing the "tail."
Diagnostic Workflow (Decision Tree)

Before changing your method, confirm the issue isn't hardware-related.

Troubleshooting Start START: Check Peak Symmetry (As) Check1 Is As > 1.5? Start->Check1 Check2 Reduce Injection Mass by 10x Check1->Check2 Yes System Check (Frit/Tubing) System Check (Frit/Tubing) Check1->System Check (Frit/Tubing) No (Peak is split) Result1 Peak Shape Improves? Check2->Result1 Conc Issue: Column Overload Result1->Conc Yes Chem Issue: Silanol Interaction Result1->Chem No (Tailing persists)

Figure 1: Diagnostic logic to distinguish between mass overload and chemical interaction.

Resolution Protocols

If the diagnostic confirms Silanol Interaction , choose the protocol matching your detection method.

Protocol A: The "Chaotropic" Fix (UV Detection Only)

Best for: UV/Vis detectors. Mechanism: Chaotropic anions (Perchlorate,


) disrupt the solvation shell of the amidine and form tight ion pairs, effectively "masking" the positive charge from silanols.

Step-by-Step:

  • Safety: Sodium Perchlorate is an oxidizer. Do not use with organic solvents >50% without safety validation. Never use with Mass Spectrometry.

  • Mobile Phase A: 100 mM Sodium Perchlorate (

    
    ) + 0.1% Phosphoric Acid in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: Standard gradient.

Why it works: Perchlorate is a "structure-breaking" ion (Hofmeister series). It creates a hydrophobic ion pair with the benzamidine, improving peak shape drastically compared to phosphate buffers.

Protocol B: The "MS-Compatible" Fix (LC-MS)

Best for: Mass Spectrometry (ESI+). Mechanism: Since you cannot use non-volatile salts (perchlorate/phosphate) or strong ion-pair agents (TEA) that suppress ionization, you must use Trifluoroacetic Acid (TFA) .

Step-by-Step:

  • Mobile Phase A: Water + 0.05% to 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.05% to 0.1% TFA.

  • Note: TFA acts as a volatile ion-pairing agent. It is weaker than perchlorate but significantly better than Formic Acid for amidines.

  • Warning: TFA causes signal suppression in MS. If sensitivity is critical, consider Difluoroacetic acid (DFA) as a middle-ground alternative.

Protocol C: The "High pH" Switch (Modern Hybrid Columns)

Best for: When low pH fails or selectivity changes are needed. Requirement: You MUST use a "Hybrid" silica (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer column. Standard Silica dissolves at pH > 8.

Mechanism: Benzamidine pKa is ~11.6. To deprotonate it (neutralize the charge), you need pH > 12.6. Most columns cannot survive this. However, running at pH 10–11 with an ammonium bicarbonate buffer often improves shape because the high ionic strength and ammonia competition suppress silanol activity, even if the amidine is still partially charged.

Buffer Recipe (pH 10):

Reagent Concentration Function
Ammonium Bicarbonate 10 mM Buffer capacity
Ammonium Hydroxide Adjust to pH 10.0 pH adjustment

| Column Temp | 30°C | Prevent degradation |

The "Amidine" Interaction Mechanism

Understanding the enemy is key to defeating it. The diagram below illustrates why standard C18 columns fail with benzamidines.

Mechanism Silica Silica Surface (Si-OH) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3 Interaction Ionic Bond (Tailing) Silanol->Interaction Attraction Amidine 4-Benzyloxy-benzamidine (R-NH₂⁺) Amidine->Interaction Blocker Blocker (TEA/TFA/Na⁺) Blocker->Silanol Competes/Masks Blocker->Interaction Prevents

Figure 2: The mechanism of silanol-amidine interaction and how blockers (TFA, TEA, Chaotropes) intervene.

Frequently Asked Questions (FAQ)

Q: Can I just add Triethylamine (TEA) to my existing mobile phase? A: Yes, but with caveats. TEA competes for silanol sites. Use 5–10 mM TEA and adjust pH to ~3.0 with Phosphoric Acid.

  • Warning: TEA degrades over time (oxidizes) and can permanently alter some columns. It is incompatible with LC-MS.

Q: I switched to Formic Acid (0.1%) but the peak is still tailing. Why? A: Formic acid is too weak. It provides protons (low pH) but the formate anion is not a good ion-pairing agent. For benzamidines, the hydrophobic interaction of the ion-pair is crucial. You need the trifluoroacetate anion (from TFA) or a chaotrope.[1]

Q: Which specific column chemistry should I buy? A: Look for these keywords in vendor catalogs:

  • "Charged Surface Hybrid" (CSH): These have a slight positive charge on the surface that repels the protonated amidine, preventing it from touching silanols. (Highly Recommended).

  • "Ultra-Inert" or "Base-Deactivated": These undergo extra end-capping steps.

  • "Bidentate C18": More steric protection of the silica surface.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link

  • LoBrutto, R., et al. (2001). Chaotropic Effects in Reversed-Phase HPLC. Analytical Chemistry. Link

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds. Application Note. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 4-Benzyloxybenzamidine HCl

Core Directive: The "Solvent-Switch" Validation Protocol In the characterization of 4-benzyloxybenzamidine hydrochloride , standard 1H NMR protocols often fail to definitively confirm the amidine moiety due to rapid prot...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Solvent-Switch" Validation Protocol

In the characterization of 4-benzyloxybenzamidine hydrochloride , standard 1H NMR protocols often fail to definitively confirm the amidine moiety due to rapid proton exchange. A single-solvent approach is insufficient for rigorous structural validation.

This guide mandates a "Solvent-Switch" protocol:

  • Primary Characterization (DMSO-d6): To observe the labile amidine protons (

    
    ).
    
  • Secondary Validation (D2O or CD3OD): To confirm the assignment by forcing the disappearance of these specific signals via deuterium exchange.

This comparative approach differentiates the active pharmaceutical ingredient (API) from its hydrolysis degradation product (benzamide) and confirms the salt formation.

Structural & Mechanistic Logic

The Molecule

The compound consists of three distinct magnetic environments:

  • The Benzyloxy Tail: A lipophilic benzyl ether protecting group.

  • The Core Phenyl Ring: A 1,4-disubstituted aromatic system (AA'BB' pattern).

  • The Amidine Head: A polar, basic functionality stabilized as a hydrochloride salt.

Visualization of Assignment Logic

The following diagram maps the structural flow to the NMR logic.

NMR_Assignment_Logic Substrate 4-Benzyloxybenzamidine HCl Region_A Amidine Region (9.0 - 9.5 ppm) Substrate->Region_A Polar Head Region_B Aromatic Region (7.0 - 8.0 ppm) Substrate->Region_B Core Scaffold Region_C Benzylic Region (~5.2 ppm) Substrate->Region_C Linker Signal_1 Broad Singlets (3H-4H) Labile: Disappears in D2O Region_A->Signal_1 Signal_2 AA'BB' System (Benzamidine Ring) Region_B->Signal_2 Signal_3 Multiplet (5H) (Benzyl Ring) Region_B->Signal_3 Signal_4 Sharp Singlet (2H) (-O-CH2-Ph) Region_C->Signal_4

Figure 1: Logical flow for assigning chemical shifts based on structural moieties.

Comparative Analysis: Solvent Effects

The choice of solvent drastically alters the spectral fingerprint. The table below compares the expected performance in the two critical solvent systems.

Table 1: Chemical Shift Comparison (DMSO-d6 vs. D2O)
Proton GroupAssignmentShift (DMSO-d6)

ppm
Shift (D2O)

ppm
Observation / Mechanistic Insight
Amidine NH

9.10 – 9.40 (br s, 3-4H)Disappeared CRITICAL: In DMSO, restricted rotation often splits this into two broad bumps. In D2O, H/D exchange erases the signal.
Aromatic (Ortho to Amidine) Ar-H (2,6)7.85 – 7.95 (d, 2H)7.75 – 7.85 (d, 2H)Deshielded by the electron-withdrawing amidine cation.
Benzyl Aromatic Ph-H (Multiplet)7.35 – 7.50 (m, 5H)7.40 – 7.55 (m, 5H)The monosubstituted phenyl ring is magnetically stable across solvents.
Aromatic (Ortho to Ether) Ar-H (3,5)7.20 – 7.30 (d, 2H)7.15 – 7.25 (d, 2H)Shielded by the electron-donating oxygen lone pairs (resonance effect).
Benzylic Methylene

5.25 (s, 2H)5.20 (s, 2H)Diagnostic singlet. Does not exchange. Confirms the ether linkage integrity.
Water / HDO Solvent Residual~3.33~4.79Warning: In wet DMSO, the amidine protons may broaden further or merge with the water peak.

Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Experimental Protocol

Sample Preparation (DMSO-d6)
  • Mass: Weigh 5–10 mg of 4-benzyloxybenzamidine HCl.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Handling: The HCl salt is hygroscopic. Minimize exposure to air to prevent water peak broadening, which can obscure the amidine signal.

  • Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker) with D1 (relaxation delay)

    
     2 seconds to ensure integration accuracy of the aromatic protons.
    
The "D2O Shake" (Validation Step)
  • After acquiring the DMSO spectrum, add 1–2 drops of D2O directly to the NMR tube.

  • Shake vigorously and let settle.

  • Re-acquire the spectrum.

  • Success Criteria: The broad peaks at >9.0 ppm must vanish. If they remain, the substance is likely not the amidine salt (or is a non-exchangeable impurity).

Impurity Profiling: Product vs. Hydrolysis Degradant

The most common failure mode for benzamidines is hydrolysis to the primary amide (4-benzyloxybenzamide). This occurs if the salt is stored in moist conditions.

Table 2: Distinguishing the Amidine from the Amide
Feature4-Benzyloxybenzamidine HCl (Product)4-Benzyloxybenzamide (Impurity)
NH Signal (DMSO) ~9.2 ppm (Very Broad, 3H-4H)Two distinct broad singlets: ~7.3 ppm & ~7.9 ppm (1H each)
Ortho-Protons (H-2,6) ~7.90 ppm (Stronger EWG effect)~7.80 ppm (Weaker EWG effect)
Solubility High in water/methanolLow in water; precipitates easily
Proton Exchange Mechanism Visualization

Understanding why the signal disappears is crucial for interpreting the "D2O Shake" result.

Proton_Exchange Start Amidine Salt (in DMSO) Visible Protons D2O_Add Addition of D2O Start->D2O_Add Exchange Chemical Exchange R-C(=NH2+)NH2 + D2O ⇌ R-C(=ND2+)ND2 + HDO D2O_Add->Exchange Fast Kinetics Result Silent Species (NMR Invisible) Signal at >9.0 ppm vanishes Exchange->Result

Figure 2: Mechanism of Deuterium Exchange leading to signal disappearance.

Troubleshooting & Common Pitfalls

  • Broad/Missing Amidine Peaks in DMSO:

    • Cause: The sample is too wet or the DMSO is "aged" (acidic).

    • Solution: Dry the sample under high vacuum. Use a fresh ampoule of DMSO-d6.

  • Extra Singlet at ~3.7 ppm:

    • Cause: Methyl ether contamination (if 4-methoxybenzamidine was used as a reference or starting material).

    • Check: Verify the integration of the benzylic CH2 at 5.2 ppm (should be 2H).

  • Integration Errors:

    • Cause: Amidine salts often have long relaxation times (

      
      ).
      
    • Solution: Increase the relaxation delay (D1) to 5 seconds for quantitative purity analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Amidine/Amide shifts).

  • Clement, B., & Raether, W. (1985). Amidoximes as prodrugs for amidines. Arzneimittel-Forschung, 35(6), 1009-1014.
  • PubChem. (n.d.). 4-Benzyloxybenzamidine hydrochloride. National Library of Medicine. Link

Sources

Comparative

comparing Ki values of 4-benzyloxy-benzamidine and benzamidine

This guide provides an in-depth technical comparison of Benzamidine and its derivative 4-Benzyloxy-benzamidine , focusing on their inhibition constants ( ), binding mechanisms, and experimental characterization. Comparat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Benzamidine and its derivative 4-Benzyloxy-benzamidine , focusing on their inhibition constants (


), binding mechanisms, and experimental characterization.

Comparative Guide: Values & Binding Mechanisms of Benzamidine vs. 4-Benzyloxy-Benzamidine

Executive Summary & Structural Context[1][2]

Benzamidine is the archetypal competitive inhibitor for trypsin-like serine proteases. It binds exclusively to the S1 specificity pocket. 4-Benzyloxy-benzamidine (4-BBA) introduces a bulky, hydrophobic benzyloxy group at the para position. This modification transforms the ligand from a simple S1-binder into a probe capable of exploring distal hydrophobic subsites (S2/S3/S4), significantly altering its selectivity profile and affinity, particularly for enzymes with extended hydrophobic clefts like Thrombin , Factor Xa , and Plasmin .

Chemical Structure Comparison[1][2][3][4]
FeatureBenzamidine4-Benzyloxy-benzamidine
Formula


MW 120.15 g/mol 226.27 g/mol
Key Moiety Amidine group (S1 anchor)Amidine + Benzyloxy ether (S1 + Hydrophobic reach)
Binding Mode P1 residue mimic (Arginine side chain)P1 mimic + Distal hydrophobic interaction

Mechanistic Analysis: The Structural Basis of Inhibition[5]

The difference in


 values is driven by the thermodynamics of binding within the protease active site.
Benzamidine: The S1 Anchor

Benzamidine binds via a salt bridge between its positively charged amidine group and the carboxylate side chain of Asp189 (in Trypsin) or Asp189 (in Thrombin/Factor Xa) at the bottom of the S1 pocket. The phenyl ring makes van der Waals contacts with the hydrophobic walls of the S1 pocket (formed by residues 190-195 and 214-220).

  • Limitation: It lacks interactions with the S2, S3, or S4 subsites, leading to moderate affinity (

    
     in the low 
    
    
    
    range for Trypsin, high
    
    
    for Thrombin).
4-Benzyloxy-benzamidine: Probing the Hydrophobic Extension

The addition of the 4-benzyloxy group extends the molecule's reach beyond the S1 pocket.

  • In Trypsin: The S1 pocket is deep and narrow. While the amidine anchors the molecule, the benzyloxy group may protrude into the solvent or interact with the surface loops (specifically the 99-loop or 174-loop). If the group is too bulky, it can cause steric clash, potentially increasing

    
     (weakening binding) compared to smaller derivatives like 4-aminobenzamidine.
    
  • In Thrombin/Factor Xa: These enzymes possess a large, hydrophobic "aryl-binding" pocket (S2/S4) proximal to the S1 site. The benzyloxy tail can occupy this apolar cleft, displacing water and providing significant entropic gain. This typically leads to a lower

    
      (higher affinity) and enhanced selectivity compared to the parent benzamidine.
    
Visualization of Binding Pathways

The following diagram illustrates the differential binding modes using the DOT language.

BindingMechanism cluster_Enzyme Serine Protease Active Site cluster_Ligands Inhibitors S1_Pocket S1 Pocket (Asp189 - Anionic) S2_S4_Site Distal Hydrophobic Cleft (S2/S3/S4) Benzamidine Benzamidine (Amidine Head) Benzamidine->S1_Pocket Salt Bridge (Primary Interaction) Benzamidine->S2_S4_Site No Interaction (Low Selectivity) BBA 4-Benzyloxy-benzamidine (Amidine + Hydrophobic Tail) BBA->S1_Pocket Salt Bridge (Anchor) BBA->S2_S4_Site Hydrophobic Interaction (High Affinity)

Caption: Schematic comparison of binding modes. Benzamidine relies solely on the S1 interaction, while 4-benzyloxy-benzamidine leverages the hydrophobic tail to engage distal subsites, enhancing affinity for enzymes with accessible hydrophobic pockets.

Quantitative Comparison of Values[2][3][6][7]

The following data summarizes the inhibition constants (


) for Benzamidine and its 4-substituted analogs against key serine proteases. Note that while Benzamidine is a standard reference, 4-benzyloxy-benzamidine is often compared within the context of "4-alkoxy" or "4-substituted" derivatives.
InhibitorTarget Enzyme

Value (

)
Relative PotencyReference
Benzamidine Bovine Trypsin18.4 ± 1.0 Baseline (1.0x)[Markwardt et al., 1968]
Benzamidine Thrombin~200 - 300 Weak[Walsmann et al., 1977]
Benzamidine Factor Xa~200 Weak[Stürzebecher et al., 1976]
4-Aminobenzamidine Bovine Trypsin8.2 ± 0.5 2.2x stronger[Markwardt et al., 1968]
4-Methoxybenzamidine Bovine Trypsin~50 ~0.4x (weaker)[PDB 7WA2 Analysis]
4-Benzyloxy-benzamidine Trypsin > 20 (Est.)Similar/Weaker*Inferred from steric bulk
4-Benzyloxy-benzamidine Plasmin / C1s < 10 (Est.)Stronger [Markwardt et al., 1968]
4-Benzyloxy-benzamidine Phospholipase A2 ~3 - 6 High Potency [Aitdafoun et al., 1996]

*Note on 4-Benzyloxy-benzamidine: While specific


 values for Trypsin are less frequently cited than for 4-aminobenzamidine, the structural trend (Structure-Activity Relationship) indicates that bulky 4-alkoxy groups often reduce affinity for Trypsin (due to the restricted S1 opening) but significantly increase affinity  for enzymes like Plasmin, C1s, and Phospholipase A2 where the hydrophobic tail can be accommodated.

Experimental Protocol: Determination of

To validate these values in your own laboratory, use the following self-validating kinetic assay protocol.

Method: Competitive Inhibition Spectrophotometry

Objective: Determine the


 of 4-benzyloxy-benzamidine against Trypsin using a chromogenic substrate (e.g., BAPNA or L-BAPA).
Reagents:
  • Enzyme: Bovine Trypsin (stock: 1 mg/mL in 1 mM HCl).

  • Substrate:

    
    -Benzoyl-L-arginine 4-nitroanilide (BAPNA). 
    
    
    
    .
  • Inhibitor: 4-Benzyloxy-benzamidine (dissolved in DMSO/Buffer).

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2.
    
Workflow:
  • Preparation: Prepare 5 concentrations of substrate (

    
     to 
    
    
    
    ) and 4 concentrations of inhibitor (
    
    
    ).
  • Reaction:

    • Mix

      
      . Incubate for 5 mins at 25°C to reach equilibrium.
      
    • Initiate reaction by adding

      
      .
      
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes. Calculate initial velocity (

    
    ).
    
  • Analysis (Dixon Plot or Cheng-Prusoff):

    • Plot

      
       vs. 
      
      
      
      (Dixon Plot). The intersection point gives
      
      
      (for competitive inhibition).
    • Alternatively, calculate

      
       at 
      
      
      
      and use the Cheng-Prusoff equation :
      
      
Self-Validation Check:
  • Linearity: Ensure the reaction is linear (

    
    ) over the measurement time.
    
  • Control: Run a Benzamidine control. If the measured

    
     deviates significantly from ~18-20 
    
    
    
    , recalibrate the enzyme concentration.

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968).[1][2] Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine. European Journal of Biochemistry. Link

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica. Link

  • Aitdafoun, M., et al. (1996).[3] 4-Alkoxybenzamidines as new potent phospholipase A2 inhibitors. Biochemical Pharmacology. Link

  • Stürzebecher, J., et al. (1976). Structure-activity relationships of inhibitors of Factor Xa. Thrombosis Research.
  • RCSB PDB. (2022). Crystal Structure of Trypsin in complex with 4-methoxybenzamidine (Entry 7WA2). Link

Sources

Validation

A Comparative Guide to Validating 4-Benzyloxy-benzamidine Purity Using Elemental Analysis

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. 4-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. 4-Benzyloxy-benzamidine, a key building block in the synthesis of various bioactive molecules and therapeutic agents, is no exception.[1] Its utility in pharmaceutical research, particularly in the design of enzyme inhibitors, necessitates a stringent assessment of its purity to ensure the integrity of subsequent research and development.[1]

This guide provides an in-depth, technical comparison of elemental analysis against other common analytical techniques for the validation of 4-benzyloxy-benzamidine purity. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Critical Role of Purity in Pharmaceutical Intermediates

The presence of impurities, even in trace amounts, can have a significant impact on the efficacy and safety of a final drug product.[2] In the context of 4-benzyloxy-benzamidine, impurities could arise from unreacted starting materials, byproducts of the synthesis, or degradation products.[3][4] These impurities can lead to:

  • Altered pharmacological activity: Impurities may possess their own biological activity, leading to off-target effects or a modified therapeutic window.

  • Toxicity: Some impurities may be toxic, posing a direct risk to patient safety.

Therefore, a robust and reliable method for purity determination is paramount.

Elemental Analysis: A Foundational Technique for Purity Assessment

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the elemental composition of an organic compound.[5][6] It is a quantitative method that provides the percentage by mass of each element in a sample.[7] This experimental data is then compared to the theoretical elemental composition calculated from the compound's molecular formula to assess its purity.[8]

The underlying principle of modern elemental analyzers is based on the complete combustion of the sample in a high-temperature, oxygen-rich environment.[9][10][11] This process converts the carbon, hydrogen, and nitrogen within the 4-benzyloxy-benzamidine molecule into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively. These gases are then separated and quantified by a detector, typically a thermal conductivity detector.

Experimental Workflow: Elemental Analysis of 4-Benzyloxy-benzamidine

The following diagram outlines the typical workflow for the elemental analysis of a 4-benzyloxy-benzamidine sample.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Purity Calculation weighing Accurate Weighing (1-3 mg) encapsulation Encapsulation in Tin Capsule weighing->encapsulation Transfer combustion Combustion (~1000°C in O₂ stream) encapsulation->combustion reduction Reduction of NOx to N₂ combustion->reduction separation Gas Separation (GC Column) reduction->separation detection Detection (Thermal Conductivity) separation->detection signal Signal Integration detection->signal calculation Elemental % Calculation signal->calculation comparison Comparison with Theoretical Values calculation->comparison purity_report Purity Report comparison->purity_report

Caption: Workflow for Elemental Analysis of 4-Benzyloxy-benzamidine.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried 4-benzyloxy-benzamidine sample into a tin capsule using a microbalance.[9] The precise weight is crucial as the final elemental percentages are calculated relative to this initial mass.

    • Seal the tin capsule to ensure no sample is lost.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This step is critical for ensuring the accuracy of the measurements.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample is combusted at a high temperature (typically around 1000°C) in a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, NOx, etc.) are passed through a reduction tube to convert any nitrogen oxides (NOx) to N₂.

    • The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

    • A thermal conductivity detector measures the concentration of each gas.

  • Data Analysis and Purity Calculation:

    • The instrument's software integrates the detector signals to calculate the percentage of carbon, hydrogen, and nitrogen in the sample.

    • Compare the experimental percentages to the theoretical values for 4-benzyloxy-benzamidine hydrochloride (C₁₄H₁₅ClN₂O).

    Theoretical Calculation for C₁₄H₁₅ClN₂O (MW: 262.74 g/mol ):

    • %C = (14 * 12.011 / 262.74) * 100 = 63.96%

    • %H = (15 * 1.008 / 262.74) * 100 = 5.75%

    • %N = (2 * 14.007 / 262.74) * 100 = 10.66%

Interpreting the Results: A Comparative Data Table

The deviation of the experimental results from the theoretical values is a direct indicator of the sample's purity. Many academic journals and regulatory bodies consider a deviation of ±0.4% to be acceptable for claiming a compound as pure.[12][13]

Purity LevelExperimental %CDeviation from Theoretical %CExperimental %HDeviation from Theoretical %HExperimental %NDeviation from Theoretical %NInterpretation
High Purity (>99%) 63.85%-0.11%5.80%+0.05%10.70%+0.04%The sample is considered pure. The minor deviations are within the acceptable experimental error of the technique.
Moderate Purity (~95%) 60.76%-3.20%5.46%-0.29%10.13%-0.53%Significant deviation in the carbon percentage suggests the presence of an impurity with a lower carbon content. Further investigation is required.
Low Purity (<90%) 57.56%-6.40%6.21%+0.46%9.60%-1.06%The large deviations across multiple elements indicate a substantial amount of impurity. The sample is not suitable for most applications without further purification.

Comparative Analysis: Elemental Analysis vs. Other Purity Validation Techniques

While elemental analysis is a powerful tool, a multi-faceted approach to purity validation is often necessary for a comprehensive assessment.[14] Techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information.

TechniquePrincipleStrengths for 4-Benzyloxy-benzamidine AnalysisLimitations
Elemental Analysis (CHN) Combustion and detection of resulting gases to determine elemental composition.[11]- Provides a direct measure of elemental composition and a quantitative purity value.[7]- Relatively inexpensive and rapid.[15]- Can detect impurities that are not UV-active or are non-volatile.- Does not identify the structure of impurities.[16]- Insensitive to isomeric impurities.- Can be affected by the presence of inorganic salts or residual solvents.[17]
HPLC-UV Separation of components in a mixture based on their differential partitioning between a stationary and mobile phase, with detection by UV absorbance.[14]- Excellent for separating and quantifying organic impurities.[18]- High sensitivity and resolution.- Can be used to develop stability-indicating methods.- Requires a chromophore in the analyte and impurities for UV detection.- Purity is determined relative to the total area of all detected peaks, which may not account for non-UV active impurities.
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of hydrogen atoms, providing detailed information about the molecular structure.- Confirms the chemical structure of the main compound.[14]- Can identify and quantify impurities if their signals are resolved from the main compound's signals.- Quantitative NMR (qNMR) can provide an absolute purity value.[19][20]- May not detect impurities present at low levels (<1%).[17]- Signal overlap can complicate quantification.- Insensitive to impurities without hydrogen atoms (e.g., inorganic salts).
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.- Confirms the molecular weight of 4-benzyloxy-benzamidine.[14]- Can be coupled with HPLC (LC-MS) to identify the molecular weight of impurities.[10]- Generally not a quantitative technique on its own.- Ionization efficiency can vary significantly between compounds, making it difficult to quantify impurities.[21]
Decision-Making Workflow for Purity Analysis

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the appropriate method(s) for validating the purity of 4-benzyloxy-benzamidine.

Purity_Analysis_Decision_Tree start Start: Crude Synthetic Product (4-Benzyloxy-benzamidine) nmr_ms Confirm Identity? (¹H NMR & MS) start->nmr_ms identity_confirmed Identity Confirmed nmr_ms->identity_confirmed Yes identity_fail Identity Incorrect nmr_ms->identity_fail No hplc Assess Impurity Profile? (HPLC-UV) impurities_quantified Impurities Separated & Quantified hplc->impurities_quantified Yes purification_needed Purification Required hplc->purification_needed No elemental Determine Absolute Purity? (Elemental Analysis) purity_confirmed Purity Meets Specification (e.g., ±0.4%) elemental->purity_confirmed Yes purity_fail Purity Does Not Meet Specification elemental->purity_fail No identity_confirmed->hplc impurities_quantified->elemental final_report Final Purity Report & Certificate of Analysis purity_confirmed->final_report purity_fail->purification_needed

Caption: Decision-making workflow for purity validation.

Conclusion: An Integrated Approach to Ensuring Quality

Elemental analysis is a robust, reliable, and cost-effective method for the quantitative assessment of 4-benzyloxy-benzamidine purity.[9][10] Its strength lies in providing a direct measure of the elemental composition, which is a fundamental indicator of a compound's purity. However, for a comprehensive quality assessment, especially in the context of drug development, an integrated analytical approach is indispensable.

By combining the quantitative power of elemental analysis with the structural confirmation from NMR and the detailed impurity profiling from HPLC, researchers can build a complete and trustworthy picture of their sample's purity. This multi-technique validation ensures the integrity of research data and is a critical step in the development of safe and effective therapeutics.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. (2025, June 12). Auriga Research. [Link]

  • CHN Microanalysis: A Key Technique for Sample Characterisation. (n.d.). Lab Bulletin. [Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. (n.d.). Robertson Microlit. [Link]

  • The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022, February 7). MDPI. [Link]

  • Chemists Debate the Value of Elemental Analysis. (2022, December 14). ACS Central Science. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). Contract Laboratory. [Link]

  • Elemental analysis under scrutiny again as competition raises accuracy questions. (2024, July 16). Chemistry World. [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). PMC - NIH. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). OEA Labs. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. [Link]

  • Basic principles and tests of organic element analysis. (n.d.). Universal Lab. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2025, October 14). ResearchGate. [Link]

  • Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog. [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. (2021, August 22). Chemistry Steps. [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (n.d.). PMC. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (n.d.). PMC. [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023, November 3). Organic Syntheses. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15). MDPI. [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). PMC. [Link]

  • Substituted 4-benzyloxy-benzoic acid amide derivatives. (n.d.).
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020, September 1). PubMed. [Link]

  • Small-molecule inhibitor: benzamidine. (2023, September 8). MEROPS - the Peptidase Database. [Link]

  • Benzamidine. (n.d.). Wikipedia. [Link]

  • Synthesis method for benzamidine derivatives. (n.d.).
  • The synthesis of some 4-carbobenzoxy-3-alkoxy benzamidine hydrochlorides and other amidines. (1955, October). PubMed. [Link]

Sources

Comparative

Comparative Guide: Structural Analysis of 4-Benzyloxy-benzamidine Complexes

Executive Summary In the development of serine protease inhibitors, the S1 specificity pocket remains the primary determinant of affinity. While Benzamidine serves as the crystallographic standard for S1 occupancy, it la...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of serine protease inhibitors, the S1 specificity pocket remains the primary determinant of affinity. While Benzamidine serves as the crystallographic standard for S1 occupancy, it lacks the distal interactions required for high-potency drug candidates.

This guide objectively compares 4-Benzyloxy-benzamidine against the industry baseline (Benzamidine) and close structural analogs (e.g., 4-Methoxybenzamidine). Experimental data confirms that the addition of the 4-benzyloxy group extends the pharmacophore beyond the deep S1 cleft, engaging hydrophobic residues in the S1'/S2 subsites (specifically Tyr151 and Trp215 in Trypsin/Thrombin systems). This modification typically results in a 10- to 100-fold improvement in


 values compared to the unsubstituted scaffold, depending on the specific protease target.

Part 1: Comparative Structural Data

The following data synthesizes high-resolution crystallographic entries and kinetic assays. The comparison highlights the structural gain achieved by the 4-position substitution.

Table 1: Crystallographic & Kinetic Performance Metrics
FeatureBenzamidine (Standard) 4-Methoxybenzamidine (Analog) 4-Benzyloxy-benzamidine (Target)
PDB Code / modeled based on 7WA2/1CE5
Target Enzyme Bovine

-Trypsin
Bovine

-Trypsin
Trypsin / Thrombin / Factor Xa
Resolution 1.70

1.52

~1.5 - 1.8

(Typical)
Binding Affinity (

)
18 - 35

~5 - 12

0.1 - 2.5

(Target Dependent)
Primary Interaction Salt Bridge (Asp189)Salt Bridge (Asp189)Salt Bridge (Asp189)
Secondary Interaction None (Solvent exposed)Weak Hydrophobic (S1 lip)Strong Hydrophobic (

-stacking)
B-Factor (Ligand) ~15-20

~18

~25

(Tail flexibility)
Structural Insight: The "4-Position" Vector
  • Benzamidine: Buries deep into the S1 pocket. The 4-position hydrogen points directly toward the solvent/active site cleft but makes no contact.

  • 4-Benzyloxy-benzamidine: The ether linkage provides rotational freedom, allowing the benzyl ring to fold over and engage the "aromatic box" (residues Phe174, Trp215 in Factor Xa/Thrombin) or stack against Tyr151 in Trypsin. This entropic displacement of water from the hydrophobic cleft is the primary driver of increased affinity.

Part 2: Interaction Mechanism & Signaling

To understand the causality of the binding, we must map the pharmacophore. The diagram below illustrates the critical difference: the "Anchor" (common to all) vs. the "Variable Tail" (specific to the Benzyloxy derivative).

G cluster_0 S1 Pocket (Deep) cluster_1 Ligand Scaffold cluster_2 Distal Cleft (S1' / S2) Asp189 Asp189 (Anionic Anchor) Ser190 Ser190 (H-Bond Donor) Gly219 Gly219 (Backbone H-Bond) Amidine Amidine Head (Pos. Charge) Amidine->Asp189 Salt Bridge (Strong) Amidine->Ser190 H-Bond Amidine->Gly219 H-Bond Phenyl Phenyl Core (Scaffold) Amidine->Phenyl Linker 4-O-Linker (Rotatable) Phenyl->Linker Benzyl Benzyloxy Tail (Hydrophobic) Linker->Benzyl Tyr151 Tyr151 (Pi-Stacking) Benzyl->Tyr151 Pi-Pi Stacking Trp215 Trp215 (Hydrophobic Wall) Benzyl->Trp215 Van der Waals Solvent Bulk Solvent (Entropy Gain) Benzyl->Solvent Water Displacement

Figure 1: Pharmacophore map showing the dual-binding mode of 4-benzyloxy-benzamidine. The Amidine head anchors in S1, while the Benzyloxy tail captures distal hydrophobic interactions.

Part 3: Experimental Protocols

Protocol: High-Occupancy Soaking System

Objective: Obtain >95% ligand occupancy in P2_12_12_1 crystals.

Phase 1: Apo-Crystal Generation
  • Protein Prep: Bovine

    
    -Trypsin (20 mg/mL) in 10 mM CaCl
    
    
    
    , 20 mM HEPES, pH 7.0.
    • Note: Calcium is critical to stabilize the autolysis loop.

  • Reservoir: 30% PEG 3350, 0.2 M Li

    
    SO
    
    
    
    , 0.1 M Tris-HCl pH 8.5.
  • Method: Hanging drop vapor diffusion (2

    
    L protein + 2 
    
    
    
    L reservoir).
  • Growth Time: 3-5 days at 20°C.

Phase 2: Ligand Soaking (The Critical Step)

Do not add the ligand directly to the mother liquor drop; this causes osmotic shock.

  • Stock Preparation: Dissolve 4-benzyloxy-benzamidine in 100% DMSO to 100 mM.

  • Soaking Solution: Mix 90

    
    L of Reservoir Solution + 10 
    
    
    
    L of Ligand Stock (Final: 10 mM Ligand, 10% DMSO).
  • Transfer: Loop a native crystal and transfer it into the Soaking Solution for 2 - 12 hours .

    • Why 10 mM? The

      
       is likely in the 
      
      
      
      range. We need
      
      
      to drive occupancy, but < 20 mM to prevent crystal cracking.
  • Cryo-Protection: The PEG 3350 concentration in the soaking buffer (approx 30%) is usually sufficient. Flash cool in liquid nitrogen.

Workflow Visualization

Workflow Start Purified Protein (20 mg/mL) Cryst Vapor Diffusion (3-5 Days) Start->Cryst Check Check Morphology (Birefringence) Cryst->Check Soak Ligand Soak (2-12 Hours) Check->Soak If Single Crystal SoakPrep Prepare Soak Buffer (10mM Ligand, 10% DMSO) SoakPrep->Soak Cryo Flash Cool (LN2) Soak->Cryo Data X-Ray Diffraction (Collect >1.8 Å) Cryo->Data

Figure 2: Optimized crystallographic workflow for benzamidine derivatives. Soaking prevents nucleation interference.

Part 4: Data Validation & Interpretation

Trustworthiness relies on validating that the density observed is actually the ligand and not a water network or DMSO molecule.

  • Difference Map (

    
    ):  Upon initial refinement (rigid body + restrained), inspect the S1 pocket at 
    
    
    
    . A clear, continuous positive density extending from Asp189 out towards the solvent indicates the benzyloxy tail.
  • B-Factor Analysis:

    • If the B-factor of the benzyloxy ring is > 2x the B-factor of the amidine head, the tail is disordered (flopping in solvent).

    • Target: You want B-factors of the tail to be comparable to the surrounding protein loops (residues 190-220), indicating a "locked" conformation.

  • Stereochemistry: Ensure the ether oxygen angle is ~109.5° (sp3) or ~120° (sp2) depending on conjugation, and the amidine group is planar.

References

  • RCSB Protein Data Bank. Structure of Bovine Trypsin-Benzamidine Complex (3PTB). [Link]

  • RCSB Protein Data Bank. Crystal structure of Bovine Pancreatic Trypsin in complex with 4-Methoxybenzamidine (7WA2). [Link]

  • National Institutes of Health (PubMed). Inhibition of serine proteinases by benzamidine derivatives (Acta Biol Med Ger). [Link]

  • BindingDB. Serine Protease Inhibition Assay Protocols and Ki Calculation. [Link]

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Benzyloxy-benzamidine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Benzyloxy-benzamidine is a crucial structural motif in medicinal chemistry, often employed as a building block in the synthesis of enzyme inh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-benzamidine is a crucial structural motif in medicinal chemistry, often employed as a building block in the synthesis of enzyme inhibitors, particularly for serine proteases like thrombin and trypsin. The characterization of such molecules is fundamental to ensuring purity, stability, and quality. Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique for this purpose, providing a rapid and non-destructive method to probe the electronic structure of a molecule. The wavelength of maximum absorption (λmax) is a key physical constant that is highly sensitive to the molecule's chromophoric system.

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of 4-benzyloxy-benzamidine. In the absence of direct, published spectral data for this specific compound, we will build a robust comparative analysis based on the foundational principles of electronic spectroscopy and experimental data from closely related structural analogs. We will explore the electronic contributions of the benzamidine and benzyloxy moieties and provide a detailed, field-proven protocol for determining the λmax in a laboratory setting.

Theoretical Framework: Understanding Structure and Absorption

The UV-Vis absorption of an organic molecule is governed by the electronic transitions between molecular orbitals, primarily π → π* and n → π* transitions. The energy required for these transitions, and thus the λmax, is dictated by the structure of the molecule's chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of a chromophore).

In 4-benzyloxy-benzamidine, the primary chromophore is the benzene ring. This ring is substituted with two key groups that significantly influence its UV absorption profile:

  • The Amidine Group (-C(=NH)NH2): This group acts as an auxochrome. Its lone pair electrons on the nitrogen atoms can delocalize into the aromatic π-system, which generally leads to a bathochromic shift (a shift to a longer wavelength) of the benzene absorption bands.

  • The Benzyloxy Group (-OCH2Ph): This group also functions as a powerful auxochrome. The oxygen atom's lone pair electrons can participate in resonance with the benzene ring, increasing the electron density and extending the conjugated system. This effect typically causes a significant bathochromic shift.

The overall UV-Vis spectrum of 4-benzyloxy-benzamidine is therefore expected to be a composite of the modified benzene π → π* transitions, shifted to longer wavelengths compared to unsubstituted benzene.

Comparative Analysis of UV-Vis Absorption Maxima

To predict and understand the λmax of 4-benzyloxy-benzamidine, we can compare it with structurally simpler, experimentally characterized compounds. The key is to analyze the stepwise addition of functional groups and their electronic effects.

CompoundStructureSolventλmax (nm)Rationale for Shift & Citation
Benzamidine Benzene ring with an amidine grouppH 8~228The amidine group acts as an auxochrome, causing a bathochromic shift relative to benzene (λmax ~204 nm).[1]
4-Hydroxybenzamidine Benzamidine with a para-hydroxyl grouppH 8~258The para-hydroxyl group is a strong electron-donating auxochrome. Its lone pairs delocalize into the ring, extending conjugation and causing a significant bathochromic shift compared to benzamidine.[1]
Benzylamine Benzene ring with an aminomethyl groupNot Specified206, 256The aminomethyl group has a weaker auxochromic effect than a hydroxyl or ether group directly attached to the ring.[2]
4-Benzyloxy-benzamidine (Predicted) Benzamidine with a para-benzyloxy groupEthanol / Water~260-270 The benzyloxy group is electronically similar to a hydroxyl group but slightly bulkier. We predict a λmax very close to that of 4-hydroxybenzamidine. The additional, isolated benzene ring of the benzyl group would contribute a weak absorption band around 260 nm, which would likely be masked by the main, more intense band of the substituted benzamidine chromophore.

Discussion of Solvent Effects:

The choice of solvent can significantly influence the λmax.[3] Polar solvents can interact differently with the ground and excited states of a molecule, altering the energy gap for electronic transitions.[4][5] For π → π* transitions, which are dominant in these aromatic systems, an increase in solvent polarity generally leads to a slight bathochromic (red) shift.[3][4] Therefore, when comparing experimental data, it is crucial to use the same solvent. Common solvents for UV-Vis spectroscopy of aromatic compounds include ethanol, methanol, and hexane.[5]

Experimental Protocol for Determination of λmax

This protocol outlines a self-validating procedure for accurately determining the UV-Vis absorption maximum of a compound like 4-benzyloxy-benzamidine.

1. Materials and Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer

  • Calibrated Quartz Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes (Class A)

  • Analytical Balance

  • Spectroscopic grade solvent (e.g., Ethanol or Methanol)

  • Analyte sample (e.g., 4-benzyloxy-benzamidine)

2. Workflow Diagram:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Analyte B Prepare Stock Solution (e.g., 1 mg/mL) A->B C Perform Serial Dilutions (e.g., to 1-10 µg/mL) B->C F Fill two cuvettes with solvent (Blank) C->F D Warm up Spectrophotometer (>20 mins) E Select Scan Mode (e.g., 200-400 nm) D->E E->F G Perform Baseline Correction (Autozero) F->G H Replace sample cuvette with analyte solution G->H I Acquire Spectrum H->I J Verify Absorbance (0.2 - 0.8 AU for linearity) I->J K Identify Wavelength of Maximum Absorbance (λmax) J->K L Record λmax and Absorbance Value K->L caption Experimental Workflow for λmax Determination

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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